Dinoprost-d9
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H34O5 |
|---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-5,5,6,6,7,7,8,8,8-nonadeuterio-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,18-,19+/m0/s1/i1D3,2D2,3D2,6D2 |
InChI Key |
PXGPLTODNUVGFL-CYICHRNFSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
What is Dinoprost-d9 and why is it used in research?
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Core Concepts: Understanding Dinoprost-d9
This compound is the deuterium-labeled form of Dinoprost, which is the synthetic equivalent of the naturally occurring Prostaglandin F2α (PGF2α).[1][2] PGF2α is a potent, orally active agonist for the prostaglandin F (PGF) receptor (FP receptor), a G-protein coupled receptor.[1] In biological systems, Dinoprost (PGF2α) is a luteolytic hormone that plays a crucial role in the onset and progression of labor.[1]
The key feature of this compound is the incorporation of nine deuterium atoms into the Dinoprost molecule. This isotopic labeling makes it an ideal internal standard for quantitative analysis in mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1]
| Property | Value | Source |
| Chemical Formula | C₂₀H₂₅D₉O₅ | |
| Molecular Weight | 363.54 g/mol | |
| Synonyms | Prostaglandin F2α-d9, PGF2α-d9 | |
| Primary Application | Internal Standard for Quantitative Analysis |
The Role of this compound in Quantitative Research
In quantitative analysis, particularly in complex biological matrices, variability can arise from sample preparation, instrument response, and matrix effects. An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest that is added at a known concentration to all samples, calibrators, and quality controls. By measuring the ratio of the analyte's signal to the internal standard's signal, researchers can correct for these variations, leading to more accurate and precise quantification.
This compound is considered the "gold standard" for use as an internal standard in the quantification of Dinoprost (PGF2α) for several reasons:
-
Chemical and Physical Similarity: Being structurally identical to Dinoprost, apart from the isotopic labeling, this compound exhibits nearly identical behavior during sample extraction, chromatography, and ionization.
-
Co-elution: In liquid chromatography, this compound co-elutes with the unlabeled Dinoprost, ensuring that both compounds experience the same matrix effects at the same time.
-
Mass Shift: The nine deuterium atoms give this compound a distinct mass-to-charge ratio (m/z) that is easily distinguishable from the unlabeled analyte by a mass spectrometer, without significantly altering its chemical properties.
Experimental Protocols: Quantification of Dinoprost using this compound
The following is a representative protocol for the quantification of Dinoprost in a biological matrix (e.g., plasma, cell culture supernatant) using this compound as an internal standard with LC-MS/MS. This protocol is a synthesis of common practices for prostaglandin analysis.
Sample Preparation and Extraction
A robust sample preparation is crucial for accurate quantification. The following workflow outlines a typical solid-phase extraction (SPE) procedure.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The reconstituted sample is then injected into an LC-MS/MS system for separation and detection.
| Parameter | Typical Value/Condition |
| LC Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | A linear gradient from low to high organic phase (B) over several minutes to separate prostaglandins. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 20 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| MS Analysis | Multiple Reaction Monitoring (MRM) |
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Notes |
| Dinoprost (PGF2α) | 353.2 | 193.1 | ~20-30 | Quantifier ion |
| 353.2 | 309.2 | ~15-25 | Qualifier ion | |
| This compound (IS) | 362.2 | 198.1 | ~20-30 | Quantifier ion (inferred) |
| 362.2 | 318.2 | ~15-25 | Qualifier ion (inferred) |
Note: The optimal collision energies will vary depending on the mass spectrometer used and should be determined empirically.
Signaling Pathway of Dinoprost (PGF2α)
Dinoprost exerts its biological effects by binding to the FP receptor, a Gq-protein coupled receptor. The activation of this receptor initiates a well-defined signaling cascade.
Pathway Description:
-
Receptor Binding: Dinoprost (PGF2α) binds to and activates the FP receptor on the cell surface.
-
G-Protein Activation: The activated FP receptor catalyzes the exchange of GDP for GTP on the α-subunit of the associated Gq protein, leading to its activation.
-
PLC Activation: The activated Gαq subunit then activates phospholipase C (PLC).
-
Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 diffuses into the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.
-
PKC Activation: DAG, in conjunction with the increased intracellular Ca²⁺ concentration, activates Protein Kinase C (PKC).
-
Cellular Response: Activated PKC phosphorylates various downstream target proteins, leading to a cascade of events that result in the physiological effects of PGF2α, such as smooth muscle contraction and luteolysis.
Conclusion for Research Applications
This compound is an indispensable tool for researchers in various fields, including pharmacology, endocrinology, and clinical chemistry, who require accurate and precise quantification of Dinoprost (PGF2α). Its use as an internal standard in mass spectrometry-based assays mitigates analytical variability, ensuring the reliability of experimental data. A thorough understanding of its properties, the methodologies for its use, and the biological pathways it helps to investigate is essential for its effective application in scientific research.
References
An In-depth Technical Guide to the Synthesis and Isotopic Purity Analysis of Dinoprost-d9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Dinoprost-d9, a deuterated analog of the naturally occurring prostaglandin F2α. This compound is a critical internal standard for the accurate quantification of Dinoprost in various biological matrices using mass spectrometry-based assays. This document outlines the synthetic strategy, detailed experimental protocols for its analysis, and methods for assessing its isotopic enrichment.
Synthesis of this compound
The synthesis of this compound is a multi-step process that typically employs a convergent strategy, starting from well-defined precursors. A common approach involves the synthesis of a deuterated omega (ω) side-chain synthon, which is then coupled with a protected cyclopentane core, often derived from the renowned Corey lactone.[1]
The nine deuterium atoms in this compound are located at the terminal end of the ω side chain, specifically at positions 17, 18, 19, and 20.[2] This specific labeling pattern is achieved by utilizing a deuterated starting material in the synthesis of the ω-chain phosphonate ylide.
A plausible synthetic route, based on established prostaglandin syntheses, is outlined below.[1][3]
Key Stages of this compound Synthesis
The synthesis can be broadly divided into three main stages:
-
Preparation of the Cyclopentane Core: The synthesis typically begins with the commercially available (-)-Corey lactone diol. The hydroxyl groups are protected, and the lactone is reduced to a lactol, which is then oxidized to the corresponding aldehyde (Corey aldehyde).
-
Synthesis of the Deuterated Omega (ω) Side-Chain: A deuterated C5 alkyl halide (e.g., 1-bromo-3,3,4,4,5,5,6,6,6-nonadeuteriohexane) is used to prepare a deuterated phosphonium salt. This is then converted to the corresponding ylide, which will introduce the deuterated tail to the prostaglandin structure.
-
Coupling and Final Elaboration: The deuterated ylide is reacted with the Corey aldehyde via a Wittig reaction to attach the ω-chain. Subsequent steps involve the introduction of the alpha (α) side-chain, deprotection of the hydroxyl groups, and final purification to yield this compound.
Caption: Convergent synthetic pathway for this compound.
Isotopic Purity Analysis
The determination of isotopic purity is a critical quality control step to ensure the reliability of this compound as an internal standard. The two primary analytical techniques for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4]
Mass Spectrometry (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and powerful technique for determining the isotopic enrichment of deuterated compounds.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase to a final concentration of 1 µg/mL.
-
-
LC-MS/MS System and Conditions:
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure good separation from any potential impurities. For example, start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate at 30% B for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Scan Type: Full scan from m/z 300-400 to observe the distribution of isotopologues.
-
Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): For more sensitive detection, monitor the [M-H]⁻ ions of the different isotopologues.
-
Collision Energy: If using MRM, optimize the collision energy for the transition of the parent ion to a specific product ion.
-
-
-
Data Analysis:
-
Acquire the mass spectrum of the this compound sample.
-
Identify the peak corresponding to the fully deuterated (d9) isotopologue and any less-deuterated (d0 to d8) isotopologues.
-
Calculate the isotopic purity by determining the peak area of the d9 isotopologue relative to the sum of the peak areas of all isotopologues (d0 to d9).
Isotopic Purity (%) = [Area(d9) / (Sum of Areas(d0 to d9))] x 100
-
| Isotopologue | Description | Expected Abundance |
| d0 | Undeuterated Dinoprost | Very low to none |
| d1-d8 | Partially deuterated species | Trace amounts |
| d9 | Fully deuterated Dinoprost | Predominant species |
Commercially available this compound typically has an isotopic purity of ≥99% for deuterated forms (d1-d9).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ²H (Deuterium) NMR, can be used to confirm the positions of deuterium labeling and to assess isotopic purity. ¹H NMR can also be used to quantify the reduction in signal intensity at the deuterated positions compared to a non-deuterated standard.
-
Sample Preparation:
-
Dissolve an accurately weighed amount of this compound (typically 1-5 mg) in a suitable deuterated solvent (e.g., CDCl₃ or Methanol-d₄) in an NMR tube.
-
Add an internal standard with a known concentration if quantitative analysis is required.
-
-
NMR Spectrometer and Parameters:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Nucleus: ¹H or ²H.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64.
-
Relaxation Delay: 5 seconds to ensure full relaxation for quantitative measurements.
-
-
²H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 128 or more due to the lower sensitivity of the ²H nucleus.
-
Relaxation Delay: 1-2 seconds.
-
-
-
Data Analysis:
-
¹H NMR: Compare the integral of the signals corresponding to the protons on the deuterated positions (which will be significantly reduced) to the integrals of non-deuterated positions within the molecule or to an internal standard.
-
²H NMR: Observe the signals corresponding to the deuterium atoms. The chemical shifts will confirm their location, and the integrals can be used to determine their relative abundance.
-
Caption: Experimental workflow for isotopic purity analysis.
Summary of Quantitative Data
The following table summarizes the key quantitative parameters for the synthesis and analysis of this compound.
| Parameter | Method/Technique | Typical Value | Reference |
| Synthesis | |||
| Overall Yield | Chemical Synthesis | Variable, dependent on specific route and optimization | |
| Isotopic Purity Analysis | |||
| Isotopic Enrichment (d-forms) | LC-MS/MS | ≥99% | |
| Limit of Quantification (LOQ) | LC-MS/MS | ~1 pg on-column for related prostaglandins | |
| Accuracy (Intra-day) | LC-MS/MS | 97.2 to 100.8% for related prostaglandins | |
| Precision (Intra-day, %CV) | LC-MS/MS | 0.57 to 4.52% for related prostaglandins | |
| Sample Requirement | NMR | 1-5 mg | General NMR practice |
Conclusion
The synthesis of this compound is a well-established process that relies on a convergent synthetic strategy, allowing for the precise introduction of deuterium atoms in the ω side-chain. The isotopic purity of the final product is crucial for its application as an internal standard and can be accurately determined using high-resolution mass spectrometry and NMR spectroscopy. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound and other deuterated prostaglandins.
References
- 1. CN106810484A - The synthetic method of tromethamine dinoprost - Google Patents [patents.google.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Stereocontrolled organocatalytic synthesis of prostaglandin PGF2α in seven steps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
The Gold Standard: A Technical Guide to Dinoprost-d9 as an Internal Standard in Quantitative Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental role and mechanism of action of Dinoprost-d9 as an internal standard in the quantitative analysis of Dinoprost (Prostaglandin F2α, PGF2α). Accurate and precise quantification of endogenous lipids like prostaglandins is critical in various research areas, including drug development, physiology, and pathology. The use of a stable isotope-labeled internal standard, such as this compound, is paramount for achieving reliable and reproducible results in complex biological matrices.
The Principle of Isotope Dilution Mass Spectrometry
The core of this compound's function as an internal standard lies in the principle of isotope dilution mass spectrometry (IDMS). This compound is a synthetic version of Dinoprost where nine hydrogen atoms have been replaced by their stable, heavier isotope, deuterium. This subtle increase in mass allows the mass spectrometer to differentiate between the endogenous analyte (Dinoprost) and the spiked internal standard (this compound).
Because their physicochemical properties are nearly identical, both compounds exhibit similar behavior throughout the entire analytical workflow, including extraction, chromatography, and ionization.[1] By adding a known amount of this compound to a sample at the beginning of the preparation process, it acts as a "chaperone" for the analyte. Any loss of Dinoprost during sample processing or variations in instrument response will be mirrored by a proportional loss or variation in the this compound signal. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, enabling highly accurate and precise quantification.
Physicochemical and Mass Spectrometric Properties
The successful application of this compound as an internal standard hinges on its distinct mass and similar chemical behavior to Dinoprost.
| Property | Dinoprost (PGF2α) | This compound | Reference |
| Chemical Formula | C₂₀H₃₄O₅ | C₂₀H₂₅D₉O₅ | |
| Molecular Weight | 354.48 g/mol | 363.54 g/mol | |
| Precursor Ion ([M-H]⁻) | m/z 353.2 | m/z 362.2 | [2] |
| Typical MRM Transition 1 | 353.2 → 193.1 | Estimated: 362.2 → 202.1 | [2] |
| Typical MRM Transition 2 | 353.2 → 309.2 | Estimated: 362.2 → 318.2 | [1] |
Note: Explicitly validated MRM transitions for this compound were not found in the reviewed literature. The estimated transitions are based on the known mass shift of +9 Da and the common fragmentation patterns of prostaglandins. Researchers should optimize and validate these transitions on their specific instrumentation.
Dinoprost (PGF2α) Signaling Pathway
Dinoprost exerts its biological effects by binding to the Prostaglandin F receptor (FP), a G-protein coupled receptor (GPCR). Activation of the FP receptor initiates a cascade of intracellular events crucial for various physiological processes.
Caption: PGF2α signaling cascade via the FP receptor.
Experimental Protocols
The following provides a detailed methodology for the quantification of Dinoprost in human plasma using this compound as an internal standard. This protocol is a composite of best practices and should be validated for specific laboratory conditions.
Sample Preparation (Solid-Phase Extraction - SPE)
-
Thawing and Spiking: Thaw frozen human plasma samples on ice. To a 500 µL aliquot of plasma, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in ethanol) and vortex briefly.
-
Acidification: Acidify the plasma sample to pH 3-4 with 20 µL of 1 M formic acid to ensure prostaglandins are in their protonated form.
-
SPE Column Conditioning: Condition a C18 SPE cartridge by washing with 2 mL of methanol followed by 2 mL of deionized water.
-
Sample Loading: Load the acidified plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of deionized water to remove polar interferences, followed by 2 mL of hexane to remove non-polar, neutral lipids.
-
Elution: Elute the prostaglandins from the cartridge with 2 mL of methyl formate or ethyl acetate into a clean collection tube.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30-40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
| Parameter | Recommended Conditions |
| LC System | UHPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient Elution | Start at 20% B, linear gradient to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MRM Transitions | See Table in Section 2 |
| Collision Energy | Optimize for each transition |
| Dwell Time | 50-100 ms |
Experimental Workflow
The following diagram illustrates the logical flow of a typical bioanalytical experiment for the quantification of Dinoprost using this compound as an internal standard.
Caption: Bioanalytical workflow for Dinoprost quantification.
Conclusion
This compound serves as an indispensable tool for the accurate and precise quantification of Dinoprost in complex biological matrices. Its mechanism of action, rooted in the principles of isotope dilution mass spectrometry, allows for the correction of variability inherent in the analytical process. By following validated experimental protocols and understanding the underlying principles of both the analytical methodology and the biological signaling pathways, researchers can generate high-quality, reliable data essential for advancing scientific knowledge and drug development.
References
The Gold Standard: A Technical Guide to Deuterated Standards in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis by liquid chromatography-mass spectrometry (LC-MS), the pursuit of accuracy and precision is paramount. This technical guide delves into the fundamental principles, practical applications, and critical considerations for the use of deuterated internal standards, the undisputed gold standard for robust and reliable LC-MS quantification. From mitigating matrix effects to ensuring regulatory compliance, deuterated standards offer a level of analytical certainty that is indispensable in modern research and drug development.
Core Principle: The Power of Isotope Dilution Mass Spectrometry
The efficacy of deuterated standards is rooted in the principle of isotope dilution mass spectrometry (IDMS). A deuterated standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by its stable, heavier isotope, deuterium.[1] This subtle alteration in mass allows the mass spectrometer to differentiate between the native analyte and the internal standard, while their near-identical physicochemical properties ensure they behave similarly throughout the entire analytical process.[1][2]
By introducing a known amount of the deuterated standard into a sample at the earliest stage of preparation, it effectively becomes a perfect mimic for the analyte.[3] Any loss of analyte during sample extraction, cleanup, or injection, as well as variations in ionization efficiency in the mass spectrometer, will be mirrored by the deuterated standard.[1] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise measurement of the analyte's concentration.
Key Advantages of Using Deuterated Standards
The primary advantage of employing deuterated internal standards is the significant improvement in analytical accuracy and precision. They are instrumental in correcting for a variety of potential errors that can occur during the analytical workflow.
-
Mitigation of Matrix Effects: Matrix effects, caused by co-eluting compounds from the sample matrix that suppress or enhance the ionization of the target analyte, are a major source of imprecision in LC-MS/MS. Because deuterated standards co-elute and have nearly identical ionization efficiencies to the analyte, they experience the same matrix effects, allowing for effective normalization of the analyte's signal.
-
Correction for Sample Preparation Variability: Losses of the analyte during complex extraction and cleanup procedures are accounted for, as the deuterated standard is lost at the same rate.
-
Compensation for Instrument Fluctuation: Deuterated standards correct for variations in injection volume and fluctuations in the mass spectrometer's detector response.
The use of deuterated internal standards significantly enhances the reliability and robustness of quantitative assays, a critical factor in regulated environments and for making crucial decisions in drug development.
Data Presentation: Quantitative Performance Metrics
The superiority of deuterated internal standards over structural analogs or external standard methods is well-documented in scientific literature. The following tables summarize quantitative data from various studies, highlighting the improved performance of analytical methods when employing deuterated internal standards.
| Analyte | Internal Standard Type | Matrix | Mean Bias (%) | Standard Deviation (%) | Reference |
| Kahalalide F | Analog IS | Plasma | 96.8 | 8.6 | |
| Kahalalide F | Deuterated IS | Plasma | 100.3 | 7.6 |
| Performance Metric | Method without Deuterated Standard | Method with Deuterated Standard |
| Accuracy (% Bias) | Can exceed ±50% | Typically within ±15% |
| Precision (% RSD) | Often > 20% | Generally < 15% |
| Analyte | Concentration Range (µg/L) | Imprecision (CV%) |
| Cyclosporin A | 8.1 - 979 | 1.17 - 2.60 |
| Sirolimus | 2.1 - 33.2 | 0.92 - 1.72 |
| Tacrolimus | 2.0 - 30.8 | 0.44 - 1.06 |
| Everolimus | 2.1 - 31.4 | 0.82 - 4.34 |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of deuterated standards in quantitative mass spectrometry. Below are representative protocols for key applications.
Quantification of Immunosuppressive Drugs in Whole Blood by LC-MS/MS
This protocol describes a method for the simultaneous quantification of cyclosporin A, tacrolimus, sirolimus, and everolimus in whole blood.
1. Sample Preparation (Protein Precipitation)
-
For each sample (calibrator, quality control, or patient sample), pipette 50 µL of EDTA whole blood into a microcentrifuge tube.
-
Add 100 µL of an internal standard working solution containing the deuterated analogs of the analytes in methanol.
-
Add 150 µL of a zinc sulfate solution (0.1 M in water) to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: Start with 50% B, increase to 95% B over 2 minutes, hold for 1 minute, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Selected Reaction Monitoring (SRM).
-
SRM Transitions: Monitor the specific precursor-to-product ion transitions for each analyte and its corresponding deuterated internal standard.
-
Multiresidue Analysis of Pesticides in a Food Matrix using QuEChERS and LC-MS/MS
This protocol outlines a general QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the extraction of pesticide residues from food matrices.
1. Sample Preparation (QuEChERS)
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile and the deuterated internal standard solution.
-
Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at 4,000 rpm for 5 minutes.
-
Take an aliquot of the acetonitrile (upper) layer and transfer it to a microcentrifuge tube containing dispersive solid-phase extraction (d-SPE) sorbent (e.g., PSA, C18).
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.
-
Filter the supernatant into an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 or similar reversed-phase column suitable for pesticide analysis.
-
Mobile Phase A: Water with a suitable modifier (e.g., 5 mM ammonium formate, 0.1% formic acid).
-
Mobile Phase B: Methanol or acetonitrile with the same modifier.
-
Gradient: A suitable gradient to separate the target pesticides.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: ESI, positive and/or negative mode, depending on the pesticides of interest.
-
Scan Type: SRM/MRM (Multiple Reaction Monitoring).
-
MRM Transitions: Monitor at least two specific transitions for each pesticide and its deuterated standard for confirmation and quantification.
-
Visualizing the Workflow and Principles
Diagrams created using the DOT language provide a clear visual representation of the experimental workflows and logical relationships.
Conclusion
The use of deuterated internal standards in LC-MS represents a cornerstone of high-quality quantitative analysis. By effectively compensating for a wide range of analytical variabilities, they enable researchers, scientists, and drug development professionals to generate data of the highest accuracy, precision, and reliability. While their implementation requires careful planning and validation, the benefits in terms of data integrity and confidence in analytical results are unparalleled.
References
Navigating the Stability of Dinoprost-d9 Solutions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the long-term stability of Dinoprost-d9 solutions, a critical aspect for ensuring the accuracy and reproducibility of experimental results. This compound, the deuterated analog of the physiologically active prostaglandin F2α (PGF2α), is widely used as an internal standard in mass spectrometry-based quantification. Understanding its stability in various laboratory solvents and storage conditions is paramount for reliable analytical outcomes.
Executive Summary
The long-term stability of this compound solutions is influenced by several factors, including the choice of solvent, storage temperature, and exposure to light and air. While specific quantitative long-term stability data for this compound in common laboratory solvents is not extensively published in peer-reviewed literature, manufacturer guidelines and data on the non-deuterated form, Dinoprost (PGF2α), provide valuable insights. In its solid form, Dinoprost is stable for up to three years when stored at -20°C.[1][2] For solutions, storage at -80°C is recommended for maximal stability, with an expected shelf-life of at least six months in solvents like DMSO.[1] Repeated freeze-thaw cycles should be avoided to maintain the integrity of the solution.
This guide summarizes the available stability data, outlines detailed experimental protocols for in-house stability assessment, and provides visual representations of the relevant signaling pathway and a typical experimental workflow.
Quantitative Stability Data
The following tables summarize the available stability data for Dinoprost and this compound from manufacturer specifications and related studies. It is important to note that the stability of this compound is expected to be very similar to that of Dinoprost, as deuterium substitution does not significantly alter the molecule's susceptibility to common degradation pathways.
Table 1: Stability of Dinoprost (PGF2α) - Solid Form
| Storage Temperature | Shelf-Life | Source |
| -20°C | 3 years | [1][2] |
| 4°C | 2 years |
Table 2: Stability of Dinoprost (PGF2α) - In Solution
| Solvent | Storage Temperature | Shelf-Life | Source |
| DMSO | -80°C | 6 months | |
| DMSO | -20°C | 1 month | |
| Aqueous Solutions (pH 4.5-6.5) | 30°C | Approximately 1.5 days for 90% retention (inferred from Ceftazidime stability data) |
Table 3: Stability of this compound - In Solution (as supplied)
| Solvent | Storage Temperature | Shelf-Life | Source |
| Methyl Acetate | -20°C | ≥ 2 years |
Note: The stability of prostaglandins can be affected by pH, with increased degradation observed in strongly acidic or basic conditions. For aqueous solutions, maintaining a pH between 4.5 and 6.5 is recommended for maximal stability.
Experimental Protocols
For laboratories wishing to conduct their own long-term stability studies of this compound solutions, the following experimental protocol provides a robust framework.
Objective:
To determine the long-term stability of a this compound solution in a specific solvent (e.g., ethanol, DMSO) at various storage temperatures.
Materials:
-
This compound (high purity standard)
-
High-purity solvent (e.g., ethanol, DMSO, DMF)
-
Amber glass vials with Teflon-lined caps
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) system
-
Internal standard (e.g., a different deuterated prostaglandin)
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a concentrated stock solution (e.g., 1 mg/mL).
-
Ensure complete dissolution, using sonication if necessary.
-
-
Preparation of Aliquots:
-
From the stock solution, prepare multiple aliquots in amber glass vials at the desired final concentration for the stability study (e.g., 10 µg/mL).
-
Flush the headspace of each vial with an inert gas (e.g., argon or nitrogen) before sealing to minimize oxidation.
-
-
Storage Conditions:
-
Store the aliquots at a minimum of three different temperatures:
-
-80°C (ultra-low freezer)
-
-20°C (standard freezer)
-
4°C (refrigerator)
-
Room temperature (e.g., 25°C) - for accelerated stability testing.
-
-
Protect all samples from light.
-
-
Time Points for Analysis:
-
Analyze the concentration of this compound at regular intervals. A suggested schedule is:
-
Time 0 (immediately after preparation)
-
1 week
-
1 month
-
3 months
-
6 months
-
12 months
-
24 months
-
-
-
Analytical Method (HPLC-MS/MS):
-
Chromatography:
-
Use a suitable C18 reversed-phase HPLC column.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).
-
-
Mass Spectrometry:
-
Utilize an electrospray ionization (ESI) source in negative ion mode.
-
Monitor the specific multiple reaction monitoring (MRM) transitions for this compound and the internal standard.
-
-
Quantification:
-
Prepare a calibration curve using freshly prepared standards at each time point.
-
Calculate the concentration of this compound in the stability samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
-
-
-
Data Analysis:
-
Express the stability of this compound as the percentage of the initial concentration remaining at each time point.
-
A common criterion for stability is the retention of at least 90% of the initial concentration.
-
Mandatory Visualizations
Dinoprost (PGF2α) Signaling Pathway
Dinoprost exerts its biological effects by binding to the Prostaglandin F receptor (FP receptor), a G-protein coupled receptor. This interaction triggers a cascade of intracellular signaling events.
Caption: Dinoprost (PGF2α) signaling cascade.
Experimental Workflow for Long-Term Stability Testing
The following diagram illustrates a typical workflow for conducting a long-term stability study of this compound solutions.
Caption: Workflow for this compound stability study.
Conclusion
While specific, peer-reviewed long-term stability data for this compound in various laboratory solvents is limited, the available information from manufacturers and studies on its non-deuterated analog, Dinoprost, provides a solid foundation for its proper handling and storage. For optimal stability, this compound solutions should be stored at -80°C in a suitable solvent such as DMSO, aliquoted to avoid repeated freeze-thaw cycles, and protected from light. For critical applications, it is recommended that laboratories perform their own stability studies under their specific experimental conditions to ensure the highest level of data quality and reliability. The protocols and workflows provided in this guide offer a comprehensive framework for such assessments.
References
Dinoprost-d9 Versus Other Prostaglandin Internal Standards: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Dinoprost-d9 as an internal standard in comparison to other commonly used deuterated prostaglandin analogs for quantitative analysis. This document delves into the core principles of using stable isotope-labeled internal standards, presents available performance data, details relevant experimental protocols, and visualizes key biological and analytical pathways.
The Critical Role of Internal Standards in Prostaglandin Analysis
Accurate quantification of prostaglandins, a class of lipid signaling molecules involved in a myriad of physiological and pathological processes, is paramount in biomedical research and drug development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose due to its high sensitivity and selectivity. However, the accuracy of LC-MS/MS quantification is susceptible to variations arising from sample preparation, chromatographic separation, and matrix effects.
To mitigate these variabilities, the use of a stable isotope-labeled internal standard (SIL-IS) is indispensable. An ideal SIL-IS is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes, such as deuterium (²H or D). This allows it to co-elute with the analyte and experience similar matrix effects, thereby providing a reliable reference for accurate quantification.
This compound, a deuterated analog of Dinoprost (Prostaglandin F2α or PGF2α), is a commonly employed internal standard for the quantification of PGF2α. Other frequently used deuterated prostaglandin standards include PGF2α-d4, PGE2-d4, and PGD2-d4. The choice of the internal standard can significantly impact the accuracy and precision of the analytical method.
Data Presentation: A Comparative Overview of Performance
While direct head-to-head comparative studies exhaustively evaluating the performance of this compound against other prostaglandin internal standards are limited in publicly available literature, we can collate and compare the validation data from various studies that have utilized these standards. The following tables summarize key performance metrics from different LC-MS/MS methods, providing a comparative perspective.
Table 1: Method Validation Parameters for Prostaglandin Analysis Using Deuterated Internal Standards
| Analyte | Internal Standard | Matrix | Recovery (%) | Intra-day Precision (% CV) | Inter-day Precision (% CV) | Accuracy (%) | Reference |
| 8-iso-PGF2α | 8-iso-PGF2α-d4 | Human Saliva | Not Specified | 2.3 - 5.4 | Not Specified | 89.7 - 113.9 | [1] |
| 8-iso-PGF2α | 8-iso-PGF2α-d4 | Human Plasma | >87 | <7 | <7 | 90.4 - 113.9 | |
| 8-iso-PGF2α | 8-iso-PGF2α-d4 | Bronchoalveolar Lavage Fluid | 55 | <2 | <2 | 95.5 - 101.8 | [2] |
| PGE2 | PGE2-d4 | Cell Culture Supernatant | 92.0 ± 4.9 | <5 | <5 | Not Specified | [2] |
| PGD2 | PGD2-d4 | Cell Culture Supernatant | 77.0 ± 3.0 | <5 | <5 | Not Specified | [2] |
| PGF2α | PGF2α-d4 | Human Synovial Cell-cultured Medium | Not Specified | 0.62 - 7.8 | Not Specified | 94.1 - 106.6 | [3] |
Table 2: Matrix Effect Evaluation in Prostaglandin Analysis
| Analyte | Internal Standard | Matrix | Normalized Matrix Effect (%) | Reference |
| 8-iso-PGF2α | 8-iso-PGF2α-d4 | Human Saliva | 89.7 - 113.5 | |
| 8-iso-PGF2α | 8-iso-PGF2α-d4 | Human Plasma | 86.0 - 108.3 |
Note: The data presented in these tables are collated from different studies and are not from direct head-to-head comparisons. The performance of an internal standard is highly dependent on the specific analytical method, matrix, and instrumentation. Therefore, this data should be interpreted as a general guide and not as an absolute measure of superiority of one standard over another.
Experimental Protocols
The following sections detail a synthesized experimental protocol for the quantification of PGF2α in a biological matrix using a deuterated internal standard like this compound. This protocol is a composite of methodologies described in the scientific literature.
Sample Preparation (Solid-Phase Extraction)
-
Sample Thawing and Spiking: Thaw the biological samples (e.g., plasma, urine, cell culture supernatant) on ice. To a 1 mL aliquot of the sample, add a known amount of the internal standard solution (e.g., this compound).
-
Acidification: Acidify the sample to a pH of approximately 3.0 with a suitable acid (e.g., 2 M HCl or formic acid). This step is crucial for the efficient extraction of prostaglandins.
-
SPE Cartridge Conditioning: Condition a C18 solid-phase extraction (SPE) cartridge by sequentially washing with methanol (e.g., 5 mL) followed by acidified water (e.g., 5 mL, pH 3.0).
-
Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with acidified water (e.g., 5 mL) to remove polar interferences, followed by a wash with a non-polar solvent like hexane (e.g., 5 mL) to remove neutral lipids.
-
Elution: Elute the prostaglandins from the cartridge with a suitable organic solvent, such as ethyl acetate or a mixture of ethyl acetate and methanol (e.g., 5 mL).
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used for the separation of prostaglandins.
-
Mobile Phase: A gradient elution is commonly employed using a two-solvent system, typically consisting of an aqueous phase with a small amount of acid (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is generally used.
-
Injection Volume: Typically, 5-20 µL of the reconstituted sample is injected.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in the negative ion mode is the preferred method for prostaglandin analysis.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard.
-
MRM Transitions (Example for PGF2α and PGF2α-d4):
-
PGF2α: m/z 353.2 → 193.1
-
PGF2α-d4: m/z 357.2 → 197.1 (Note: The exact m/z values may vary slightly depending on the instrument and adducts formed.)
-
-
-
Quantification: The concentration of the analyte is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
Mandatory Visualizations
Prostaglandin Biosynthesis Pathway
Caption: Overview of the prostaglandin biosynthesis pathway starting from membrane phospholipids.
Prostaglandin F2α (Dinoprost) Signaling Pathway
Caption: Simplified signaling pathway of PGF2α (Dinoprost) via the FP receptor.
Experimental Workflow for Prostaglandin Quantification
Caption: General experimental workflow for prostaglandin quantification using LC-MS/MS.
Conclusion
The selection of an appropriate internal standard is a critical determinant of the quality and reliability of quantitative bioanalytical data for prostaglandins. This compound serves as a robust internal standard for the analysis of PGF2α, demonstrating good performance in various analytical methods. While direct comparative data against other deuterated prostaglandin standards is not extensively available, the collated information suggests that deuterated standards, in general, provide the necessary accuracy and precision for reliable quantification.
The choice between this compound and other standards like PGF2α-d4 may depend on commercial availability, cost, and the specific requirements of the analytical method. It is crucial for researchers to perform thorough method validation, including the assessment of recovery and matrix effects, to ensure the chosen internal standard is suitable for the specific application and biological matrix. The experimental protocols and pathways visualized in this guide provide a foundational framework for developing and understanding the analytical methodologies for prostaglandin research.
References
The Gold Standard in Bioanalysis: A Technical Guide to Isotope Dilution Mass Spectrometry Using Dinoprost-d9
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the theoretical underpinnings and practical application of Dinoprost-d9 in isotope dilution mass spectrometry (IDMS), a cornerstone for precise and accurate quantification of the potent biological mediator, Dinoprost (Prostaglandin F2α). This document provides a comprehensive overview for researchers, scientists, and drug development professionals engaged in areas requiring exacting measurements of this critical analyte.
Core Principles of Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides highly accurate and precise quantification of analytes in complex matrices.[1] It is considered a definitive method in analytical chemistry due to its ability to minimize errors arising from sample loss during preparation and analysis.[1] The fundamental principle of IDMS involves the addition of a known amount of an isotopically labeled form of the analyte, known as an internal standard, to the sample.[1]
This compound, a deuterated form of Dinoprost, serves as an ideal internal standard for the quantification of its naturally occurring counterpart.[2][3] Being chemically identical to the analyte, this compound co-elutes and co-ionizes with Dinoprost throughout the analytical process. However, due to the incorporation of nine deuterium atoms, it has a distinct, higher mass. This mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard. By measuring the ratio of the signal intensity of the native analyte to that of the internal standard, the exact amount of the analyte originally present in the sample can be calculated with high precision, effectively nullifying the impact of sample loss during extraction and analysis.
Quantitative Data Summary
The accurate quantification of Dinoprost using this compound relies on the specific detection of precursor and product ions in a tandem mass spectrometer. The following table summarizes the key mass-to-charge (m/z) ratios used for analysis in negative ion mode.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Dinoprost (PGF2α) | 353.2 | 193.1 |
| This compound | 362.5 | 197.2 |
Experimental Protocols
The following is a representative, detailed methodology for the quantification of Dinoprost in biological samples using this compound and LC-MS/MS.
Preparation of Standards and Quality Controls
-
Stock Solutions: Prepare individual stock solutions of Dinoprost and this compound in a suitable organic solvent (e.g., methanol or ethanol) at a concentration of 1 mg/mL.
-
Working Solutions: From the stock solutions, prepare a series of working solutions of Dinoprost for the calibration curve by serial dilution in 50% methanol. A separate working solution of this compound is prepared to be used as the internal standard.
-
Calibration Curve and Quality Control Samples: Prepare calibration standards by spiking appropriate aliquots of the Dinoprost working solutions into a blank biological matrix (e.g., plasma, cell culture media). Quality control (QC) samples are prepared at low, medium, and high concentrations in the same manner.
Sample Preparation (Liquid-Liquid Extraction)
-
To a 500 µL aliquot of the biological sample (e.g., cell culture supernatant), add a known amount of the this compound internal standard solution.
-
To prevent free radical-catalyzed peroxidation, add antioxidants such as 40 µL of 1 M citric acid and 5 µL of 10% butylated hydroxytoluene (BHT).
-
For extraction, add 2 mL of a hexane/ethyl acetate (1:1, v/v) solution and vortex for 1 minute.
-
Centrifuge the samples to separate the organic and aqueous phases.
-
Carefully transfer the upper organic phase to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is typically employed using a combination of water with 0.1% formic acid (Mobile Phase A) and methanol or acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Gradient Program: An example gradient could be: 0-6 min at 20% B, ramp to 95% B from 6-8 min, hold at 95% B until 15 min, and then return to 20% B to re-equilibrate the column.
-
Flow Rate: A typical flow rate is 0.25 mL/min.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Heated electrospray ionization (HESI) in negative ion mode is used.
-
Analysis Mode: Selected Reaction Monitoring (SRM) is employed to monitor the specific precursor-to-product ion transitions for Dinoprost and this compound as detailed in the quantitative data table.
-
Instrument Parameters: Optimize instrument parameters such as spray voltage, vaporizer temperature, sheath gas flow, and collision energy to achieve maximum sensitivity.
-
Data Analysis and Quantification
The concentration of Dinoprost in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is generated by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of Dinoprost in the unknown samples is then interpolated from this calibration curve.
Visualizations
Isotope Dilution Mass Spectrometry Workflow
References
- 1. Development and validation of an LC-MS/MS method for determination of 8-iso-prostaglandin f2 Alpha in human saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciex.com [sciex.com]
- 3. A sensitive LC-MS/MS method for the quantification of urinary 8-iso-prostaglandin F2α (8-iso-PGF2α) including pediatric reference interval - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial Sources and Availability of High-Purity Dinoprost-d9: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial sources, availability, and technical data for high-purity Dinoprost-d9. This compound, a deuterated analog of Dinoprost (Prostaglandin F2α), serves as an essential internal standard for the accurate quantification of Dinoprost in various biological matrices using mass spectrometry-based methods. This guide is intended to assist researchers, scientists, and drug development professionals in sourcing this critical reagent and implementing it in their analytical workflows.
Commercial Availability and Supplier Information
High-purity this compound is available from several reputable suppliers of research chemicals and analytical standards. The following table summarizes the key quantitative data from prominent vendors. Please note that pricing and availability are subject to change and should be confirmed with the respective suppliers.
| Supplier | Catalog Number | Purity Specification | Available Quantities | Price (USD) |
| Cayman Chemical | 10008643 | ≥99% deuterated forms (d1-d9) | 25 µg, 50 µg, 100 µg | ~$290 (for 50 µg of a similar deuterated prostaglandin)[1] |
| MedchemExpress | HY-113573S | Not explicitly stated | Inquire for details | Inquire for details |
| Santa Cruz Biotechnology | sc-219512 | ≥99% | Inquire for details | Inquire for details |
| Toronto Research Chemicals (TRC) | D496502 | Not explicitly stated | Inquire for details | Inquire for details |
Note: Pricing information for this compound was not directly available from all suppliers at the time of this guide's compilation. The price listed for Cayman Chemical is for a comparable deuterated prostaglandin and should be used as an estimate. Researchers are advised to contact the suppliers directly for current pricing and availability.
Technical Specifications
This compound is the deuterium-labeled form of Dinoprost.[2][3] It is primarily used as an internal standard in analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the quantification of endogenous or administered Dinoprost.[2][4] The deuteration provides a distinct mass shift, allowing for its differentiation from the unlabeled analyte while maintaining nearly identical chemical and physical properties.
Chemical Formula: C₂₀H₂₅D₉O₅ Molecular Weight: 363.5 g/mol
Experimental Protocols
Synthesis and Purification of this compound
The synthesis of this compound is a multi-step process that typically involves the introduction of deuterium atoms at a late stage of the synthesis of the prostaglandin backbone. A general approach involves the use of deuterated reagents to introduce the deuterium labels.
A common precursor for prostaglandin synthesis is the Corey lactone. The synthesis of Dinoprost and its analogs can be achieved through a Horner-Wadsworth-Emmons reaction to introduce the omega side chain, followed by reduction and subsequent introduction of the alpha side chain. For the synthesis of this compound, a deuterated phosphonate reagent would be utilized to construct the deuterated omega side chain.
Purification: High-performance liquid chromatography (HPLC) is the primary method for the purification of prostaglandins and their analogs. A preparative reversed-phase HPLC column (e.g., C18) with a suitable mobile phase gradient (e.g., acetonitrile/water with a small amount of formic or acetic acid) is typically employed to achieve high purity. The fractions containing the purified this compound are collected, and the solvent is removed under vacuum.
Quality Control of this compound
The quality and purity of this compound are critical for its use as an internal standard. The following quality control measures are essential:
-
Identity Confirmation: The identity of the synthesized this compound is confirmed using mass spectrometry (MS) to verify the correct molecular weight and isotopic distribution. Nuclear Magnetic Resonance (NMR) spectroscopy is also used to confirm the structure and the positions of the deuterium labels.
-
Chemical Purity: The chemical purity is determined by HPLC with UV or MS detection. The purity should typically be ≥98%.
-
Isotopic Purity: The isotopic purity is determined by mass spectrometry. This is a critical parameter and should be high (typically ≥98% or as specified by the supplier) to minimize any contribution of the unlabeled analyte to the internal standard signal.
Protocol for the Use of this compound as an Internal Standard in LC-MS/MS Analysis
This protocol provides a general workflow for the quantification of Dinoprost in a biological matrix (e.g., plasma, urine) using this compound as an internal standard.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Spiking: To a known volume of the biological sample (e.g., 1 mL of plasma), add a known amount of this compound solution (internal standard).
-
Acidification: Acidify the sample to approximately pH 3 with a suitable acid (e.g., formic acid).
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by water.
-
Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 10% methanol in water) to remove interfering substances.
-
Elution: Elute the Dinoprost and this compound from the cartridge with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase.
2. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B to achieve separation of Dinoprost from matrix components.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Dinoprost: Monitor the transition from the precursor ion (e.g., m/z 353.2) to a specific product ion.
-
This compound: Monitor the transition from the precursor ion (e.g., m/z 362.2) to the same or a corresponding product ion as the unlabeled analyte.
-
-
3. Data Analysis
-
Integrate the peak areas of the MRM transitions for both Dinoprost and this compound.
-
Calculate the ratio of the peak area of Dinoprost to the peak area of this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the Dinoprost standards.
-
Determine the concentration of Dinoprost in the unknown samples by interpolating their peak area ratios on the calibration curve.
Visualizations
Caption: Experimental workflow for the quantification of Dinoprost using this compound.
Caption: Simplified signaling pathway of Dinoprost (PGF2α).
References
Methodological & Application
LC-MS/MS Application Note for the Quantification of Dinoprost using Dinoprost-d9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dinoprost, also known as Prostaglandin F2α (PGF2α), is a naturally occurring prostaglandin that plays a crucial role in various physiological processes, particularly in reproductive physiology.[1][2] It is a potent luteolytic agent and stimulates myometrial contractions, making it clinically significant for the induction of labor and termination of pregnancy.[1][2][3] Accurate quantification of Dinoprost in biological matrices is essential for pharmacokinetic studies, drug development, and clinical monitoring. This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Dinoprost in plasma, utilizing its deuterated analog, Dinoprost-d9, as an internal standard to ensure high accuracy and precision.
Signaling Pathway of Dinoprost
Dinoprost exerts its biological effects by binding to the Prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR). The activation of the FP receptor initiates a signaling cascade through the Gq alpha subunit. This leads to the activation of Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The resulting increase in intracellular calcium concentration is a key factor in mediating the physiological responses to Dinoprost, such as smooth muscle contraction.
Caption: Dinoprost signaling pathway via the FP receptor.
Experimental Protocols
This section provides a detailed protocol for the quantification of Dinoprost in plasma samples.
Materials and Reagents
-
Dinoprost analytical standard
-
This compound internal standard (IS)
-
LC-MS/MS grade methanol, acetonitrile, water, and formic acid
-
Human plasma (K2-EDTA)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
Sample Preparation: Solid Phase Extraction (SPE)
-
Thaw plasma samples to room temperature.
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Add 200 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Dilute the supernatant with 1 mL of water acidified with 0.1% formic acid.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the diluted supernatant onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography:
| Parameter | Condition |
| LC System | A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Start at 30% B, increase to 95% B over 5 min, hold for 2 min, return to initial conditions and equilibrate for 3 min. |
Mass Spectrometry:
| Parameter | Condition |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | See Table 1 |
| Ion Source Temp. | 500°C |
| Ion Spray Voltage | -4500 V |
| Collision Gas | Nitrogen |
Experimental Workflow
Caption: Workflow for Dinoprost quantification.
Quantitative Data
The method was validated for linearity, precision, accuracy, and sensitivity.
Table 1: MRM Transitions and Mass Spectrometer Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) |
| Dinoprost | 353.2 | 193.1 | -60 | -25 |
| This compound | 362.2 | 197.1 | -60 | -25 |
Note: The exact molecular weight of Dinoprost is 354.48 g/mol and this compound is 363.5 g/mol . The precursor ion [M-H]⁻ is therefore approximately 353.5 and 362.5 respectively. The product ions are selected based on characteristic fragmentation patterns.
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Matrix Effect | Minimal, compensated by internal standard |
Conclusion
This application note describes a highly selective and sensitive LC-MS/MS method for the quantification of Dinoprost in human plasma using this compound as an internal standard. The detailed sample preparation protocol and optimized instrument parameters provide a reliable workflow for researchers in drug development and clinical analysis. The method demonstrates excellent linearity, precision, and accuracy, making it suitable for routine quantification of Dinoprost in a variety of research and clinical settings.
References
Application Notes and Protocols for the Measurement of PGF2α in Urine Samples with Dinoprost-d9 Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin F2α (PGF2α), and its isomers such as 8-iso-PGF2α, are potent lipid mediators derived from arachidonic acid. They play crucial roles in various physiological and pathological processes, including inflammation, reproductive functions, and oxidative stress.[1][2][3] The quantification of PGF2α and its metabolites in biological fluids like urine is a valuable tool for researchers studying these processes and for drug development professionals evaluating the effects of new therapeutic agents. Urinary measurement of these compounds is often preferred as it is non-invasive and provides a time-averaged value of systemic production.[1] This document provides a detailed protocol for the sensitive and accurate measurement of PGF2α in human urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Dinoprost-d9 as an internal standard.
PGF2α Signaling Pathway
PGF2α exerts its biological effects by binding to the G-protein coupled FP receptor.[2] This interaction primarily activates the Gαq protein, leading to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling cascades can lead to the activation of downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade, which influences cellular processes like proliferation and inflammation.
Caption: PGF2α signaling pathway overview.
Experimental Workflow
The analytical method involves several key steps: sample preparation including solid-phase extraction (SPE) to isolate and concentrate the analyte, followed by instrumental analysis using LC-MS/MS. This compound is added at the beginning of the sample preparation process to account for any analyte loss during extraction and to correct for matrix effects during ionization.
Caption: Experimental workflow for PGF2α analysis.
Detailed Experimental Protocols
Materials and Reagents
-
PGF2α (Dinoprost) analytical standard
-
This compound internal standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Ultrapure water
-
Solid-phase extraction (SPE) cartridges (e.g., C18 or polymeric weak anion exchange)
-
Human urine samples (stored at -80°C)
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is adapted from established methods for prostaglandin extraction from urine.
-
Thaw and Centrifuge: Thaw frozen urine samples on ice. Vortex and then centrifuge at 3500 x g for 5 minutes to remove particulate matter.
-
Spike with Internal Standard: To 1 mL of the clarified urine supernatant, add a known amount of this compound internal standard (e.g., 1 ng).
-
Acidify Sample: Adjust the pH of the urine sample to approximately 3.0-4.0 by adding a small volume of formic acid. This step is crucial for the efficient retention of prostaglandins on the SPE sorbent.
-
Condition SPE Cartridge: Condition a C18 SPE cartridge by sequentially passing 2 mL of methanol followed by 2 mL of ultrapure water. Do not allow the cartridge to dry out.
-
Load Sample: Load the acidified urine sample onto the conditioned SPE cartridge at a slow flow rate (approximately 1 mL/min).
-
Wash Cartridge: Wash the cartridge with 2 mL of ultrapure water to remove interfering hydrophilic compounds. Follow with a wash of 2 mL of a low-percentage organic solvent (e.g., 10% methanol in water) to remove less polar interferences.
-
Dry Cartridge: Dry the SPE cartridge thoroughly by applying a vacuum or positive pressure for 5-10 minutes.
-
Elute Analyte: Elute the PGF2α and this compound from the cartridge using 2 mL of methanol or another suitable organic solvent (e.g., ethyl acetate).
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 37°C. Reconstitute the dried residue in 100 µL of the initial LC mobile phase (e.g., 81:18:1 v/v/v 2 mM aqueous ammonium acetate/acetonitrile/methanol). Vortex and centrifuge to pellet any insoluble material before transferring to an autosampler vial.
LC-MS/MS Analysis
The following parameters are a starting point and should be optimized for the specific instrumentation used.
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.2 µm particle size).
-
Mobile Phase A: 2 mM aqueous ammonium acetate.
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 90:10, v/v).
-
Flow Rate: 0.45 mL/min.
-
Gradient: An isocratic or gradient elution can be used. An example of an isocratic method is 81:18:1 (v/v/v) Mobile Phase A/Acetonitrile/Methanol. A gradient may be necessary to resolve PGF2α from its isomers.
-
Injection Volume: 10 µL.
-
Column Temperature: 45°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Negative ion electrospray ionization (ESI-).
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
Quantitative Data Summary
The following tables summarize typical performance characteristics for the analysis of PGF2α and related compounds in urine. These values are based on published data for similar analytes and should be established for each specific laboratory and application.
Table 1: LC-MS/MS MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| PGF2α (Dinoprost) | 353.2 | 193.1 |
| This compound | 362.2 | 202.1 |
Note: The precursor ion for Dinoprost is [M-H]⁻. The product ion is a characteristic fragment. The m/z values for this compound are shifted by +9 Da. The exact product ion for this compound should be confirmed by infusion.
Table 2: Method Performance Characteristics
| Parameter | Typical Value | Reference |
| Linearity Range | 0.05 - 20 ng/mL | |
| Correlation Coefficient (r²) | > 0.99 | |
| Limit of Detection (LOD) | 0.015 - 53 pg/mL | |
| Lower Limit of Quantitation (LLOQ) | 0.05 - 178 pg/mL | |
| Recovery | 79 - 103.8% | |
| Intra-day Precision (%CV) | < 10% | |
| Inter-day Precision (%CV) | < 12% |
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a robust, sensitive, and specific approach for the quantification of PGF2α in urine samples. The use of a stable isotope-labeled internal standard is critical for achieving high accuracy and precision by correcting for matrix effects and variations in sample preparation. This application note and protocol serve as a comprehensive guide for researchers, scientists, and drug development professionals to implement this valuable analytical technique in their studies.
References
Application Notes and Protocols: Dinoprost-d9 for Studying Inflammation Biomarkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin F2α (PGF2α), also known as Dinoprost, is a bioactive lipid mediator derived from arachidonic acid through the cyclooxygenase (COX) pathway. It plays a crucial role in various physiological and pathological processes, including the inflammatory response.[1][2] PGF2α is a potent pro-inflammatory mediator, and its levels are often elevated in inflamed tissues.[1] The quantification of PGF2α in biological matrices serves as a valuable tool for studying inflammation and the efficacy of anti-inflammatory therapies. Dinoprost-d9, a deuterated analog of PGF2α, is an ideal internal standard for accurate quantification of endogenous PGF2α levels by mass spectrometry-based methods. Its similar chemical and physical properties to the unlabeled analyte ensure reliable correction for sample loss during preparation and for matrix effects in the mass spectrometer.
This document provides detailed application notes and protocols for the use of this compound in the quantitative analysis of PGF2α as a biomarker of inflammation.
PGF2α Signaling in Inflammation
PGF2α exerts its pro-inflammatory effects by binding to its specific G protein-coupled receptor, the FP receptor.[3][4] Activation of the FP receptor initiates a cascade of intracellular signaling events that lead to the production of various inflammatory mediators. The signaling pathway involves the coupling of the FP receptor to both Gαq and Gαi proteins.
Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events, coupled with the signaling through Gαi, lead to the activation of downstream pathways, including the mitogen-activated protein kinase (MAPK) cascades (such as ERK1/2 and p38) and the nuclear factor-kappa B (NF-κB) pathway. The activation of these transcription factors results in the increased expression of pro-inflammatory genes, including those for cytokines and chemokines like Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Chemokine (C-C motif) ligand 2 (CCL2), further amplifying the inflammatory response.
PGF2α Pro-inflammatory Signaling Pathway
Quantitative Data
The use of this compound as an internal standard allows for the precise and accurate quantification of PGF2α in various biological matrices. Below are tables summarizing typical validation parameters from LC-MS/MS methods and reported concentrations of PGF2α and related isomers in biological fluids.
Table 1: Typical LC-MS/MS Method Validation Parameters for Prostaglandin Analysis
| Parameter | Typical Value | Reference(s) |
| Linearity (r²) | > 0.99 | |
| Lower Limit of Quantification (LLOQ) | 0.5 - 25 pg/mL (plasma) | |
| 53 - 178 pg/mL (urine) | ||
| Intra-day Precision (%CV) | < 15% | |
| Inter-day Precision (%CV) | < 15% | |
| Accuracy | 85 - 115% | |
| Recovery | > 85% |
Table 2: Reported Concentrations of PGF2α and its Isomer 8-iso-PGF2α in Human Biological Fluids
| Analyte | Matrix | Condition | Concentration Range | Reference(s) |
| PGF2α | Plasma | Healthy Volunteers | 5.70 pg/mL (mean) | |
| PGF2α Metabolites | Plasma & Urine | Rheumatoid Arthritis (untreated) | Above low-normal limit | |
| 8-iso-PGF2α | Urine | Healthy Children (2 months - 18 years) | < 0.5 ng/mg creatinine | |
| 8-iso-PGF2α | Urine | Coronary Artery Disease | Higher in patients vs. controls | |
| 8-iso-PGF2α | Umbilical Cord Blood | Healthy Full-Term Babies | 130.09 ± 31.73 pg/mL | |
| 8-iso-PGF2α | Urine | Healthy Full-Term Babies | 27.14 ± 6.73 pg/mL |
Experimental Protocols
The following is a generalized protocol for the quantification of PGF2α in biological samples (e.g., plasma, urine) using this compound as an internal standard, based on common liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies.
Materials and Reagents
-
This compound internal standard solution (e.g., in ethanol or methanol)
-
PGF2α calibration standards
-
Biological matrix (plasma, urine, etc.)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system with an electrospray ionization (ESI) source
Experimental Workflow
Workflow for PGF2α Quantification
Detailed Protocol
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Thaw and Centrifuge: Thaw frozen biological samples on ice. Centrifuge at approximately 2,000 x g for 15 minutes at 4°C to pellet any precipitates.
-
Spike with Internal Standard: To an aliquot of the supernatant (e.g., 500 µL of plasma or urine), add a known amount of this compound internal standard solution.
-
Acidify: Acidify the sample to pH 3-4 with a dilute acid (e.g., formic acid). This step is crucial for the retention of prostaglandins on the C18 SPE sorbent.
-
Condition SPE Cartridge: Condition a C18 SPE cartridge by washing with methanol followed by equilibration with acidified water (pH 3-4).
-
Load Sample: Load the acidified sample onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with a low percentage of organic solvent (e.g., 10-20% methanol in water) to remove interfering substances.
-
Elute: Elute the PGF2α and this compound from the cartridge with an appropriate volume of a high percentage of organic solvent (e.g., methanol or acetonitrile).
-
Evaporate: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute: Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step. The total run time is typically between 10-25 minutes.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Injection Volume: 5 - 20 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
PGF2α: Precursor ion [M-H]⁻ at m/z 353.2. A common product ion for quantification is m/z 193.0.
-
This compound: Precursor ion [M-H]⁻ at m/z 362.2 (approx.). The product ion will be shifted by the mass of the deuterium labels. The exact m/z values should be optimized for the specific deuterated standard used.
-
-
Instrument Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows to achieve maximum sensitivity.
-
3. Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards by spiking a blank biological matrix with known concentrations of PGF2α and a constant concentration of this compound. Process these standards in the same manner as the unknown samples.
-
Quantification: Generate a calibration curve by plotting the peak area ratio of PGF2α to this compound against the concentration of PGF2α. Determine the concentration of PGF2α in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
This compound is an essential tool for the accurate and precise quantification of PGF2α, a key biomarker of inflammation. The use of a stable isotope-labeled internal standard in conjunction with a validated LC-MS/MS method provides reliable data for researchers and clinicians studying inflammatory processes and the effects of therapeutic interventions. The protocols and data presented here offer a comprehensive guide for the application of this compound in inflammation research.
References
- 1. Frontiers | Prostaglandin F2α requires activation of calcium-dependent signalling to trigger inflammation in human myometrium [frontiersin.org]
- 2. Prostaglandins in the pathogenesis of kidney diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PGF2α modulates the output of chemokines and pro-inflammatory cytokines in myometrial cells from term pregnant women through divergent signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Analytical Backbone of Reproductive Research: Application and Protocols for Dinoprost-d9
For researchers, scientists, and drug development professionals, the precise quantification of signaling molecules is paramount to understanding and manipulating biological systems. In the field of reproductive health and fertility, Dinoprost (Prostaglandin F2α or PGF2α) is a critical player, involved in processes ranging from luteolysis to the initiation of labor. Dinoprost-d9, its deuterated analogue, serves as an indispensable tool for the accurate measurement of endogenous PGF2α, acting as an internal standard in mass spectrometry-based analytical methods. This document provides detailed application notes and protocols for the use of this compound in research settings.
This compound is a stable, isotopically labeled version of Dinoprost where nine hydrogen atoms have been replaced with deuterium. This modification makes it chemically identical to its natural counterpart in terms of extraction and ionization efficiency in a mass spectrometer, but its increased mass allows it to be distinguished from the endogenous PGF2α. This property is fundamental to its role in correcting for sample loss during preparation and for variations in instrument response, thereby ensuring the accuracy and precision of quantification.[1]
Application in Quantifying PGF2α in Biological Matrices
The primary application of this compound is as an internal standard for the quantitative analysis of PGF2α in various biological samples, such as plasma, urine, follicular fluid, and tissue homogenates, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3][4] This technique offers high sensitivity and specificity, crucial for measuring the often low physiological concentrations of prostaglandins.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for an LC-MS/MS method for PGF2α analysis utilizing this compound as an internal standard. These values are representative and may vary depending on the specific instrumentation and matrix.
| Parameter | Typical Value | Unit |
| Linearity Range | 0.5 - 500 | pg/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 - 2.5 | pg/mL |
| Intra-day Precision (%CV) | < 15 | % |
| Inter-day Precision (%CV) | < 15 | % |
| Accuracy | 85 - 115 | % |
Experimental Protocols
Protocol 1: Quantification of PGF2α in Plasma using LC-MS/MS with this compound Internal Standard
This protocol outlines the key steps for the extraction and quantification of PGF2α from plasma samples.
1. Sample Preparation and Extraction:
-
To a 500 µL aliquot of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected endogenous levels and instrument sensitivity).
-
Acidify the sample by adding 50 µL of 1 M citric acid to improve extraction efficiency.
-
To prevent auto-oxidation of the analyte, add an antioxidant such as BHT (Butylated hydroxytoluene).
-
Perform liquid-liquid extraction by adding 2 mL of a hexane/ethyl acetate (1:1, v/v) mixture.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to separate the organic and aqueous phases.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate PGF2α from other isomers and matrix components. For example, start at 20% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
PGF2α: Precursor ion (m/z) 353.2 -> Product ion (m/z) 193.1
-
This compound: Precursor ion (m/z) 362.2 -> Product ion (m/z) 198.1
-
-
Optimize instrument parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.
-
3. Data Analysis:
-
Integrate the peak areas for both PGF2α and this compound.
-
Calculate the ratio of the PGF2α peak area to the this compound peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of PGF2α standards.
-
Determine the concentration of PGF2α in the unknown samples by interpolating their peak area ratios from the calibration curve.
Signaling Pathways and Experimental Workflows
The use of this compound enables the accurate study of the physiological and pathological roles of PGF2α. PGF2α exerts its effects by binding to the Prostaglandin F receptor (FP receptor), a G-protein coupled receptor.[5]
Caption: PGF2α signaling through the FP receptor.
The experimental workflow for utilizing this compound in reproductive health research typically follows a standardized process from sample collection to data interpretation.
Caption: Workflow for PGF2α quantification.
By providing a robust and reliable method for the quantification of PGF2α, this compound is an essential tool for researchers investigating the intricate roles of prostaglandins in reproductive physiology and pathology. The protocols and information provided herein serve as a guide for the effective implementation of this valuable analytical standard in the laboratory.
References
- 1. A sensitive LC-MS/MS method for the quantification of urinary 8-iso-prostaglandin F2α (8-iso-PGF2α) including pediatric reference interval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous mass spectrometric measurement of prostaglandins E1 (PGE1) and PGE2 with a deuterated internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of 8-iso-prostaglandin-F(2alpha) and 2,3-dinor-8-iso-prostaglandin-F(2alpha) in human urine using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Prostaglandin Analysis in Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the successful preparation and analysis of prostaglandins (PGs) from cell culture samples. Accurate quantification of these lipid mediators is crucial for understanding their roles in various physiological and pathological processes.
Introduction
Prostaglandins are a group of potent, biologically active lipid molecules derived from arachidonic acid through the cyclooxygenase (COX) pathway.[1] They are involved in diverse cellular processes, including inflammation, immune regulation, and cell proliferation.[2][3] The analysis of prostaglandins in cell culture supernatants provides valuable insights into cellular responses to various stimuli and the mechanisms of drug action. However, their low abundance and inherent instability present analytical challenges.[1] This document outlines optimized sample preparation techniques to ensure reliable and reproducible quantification of prostaglandins using modern analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Prostaglandin Signaling Pathway
Prostaglandins exert their biological effects by binding to specific G-protein-coupled receptors on the cell surface.[3] For example, Prostaglandin E2 (PGE2) signals through four receptor subtypes: EP1, EP2, EP3, and EP4, each coupled to distinct intracellular signaling cascades. Understanding these pathways is essential for interpreting experimental results.
Sample Preparation Workflow
A typical workflow for prostaglandin analysis from cell culture involves several key steps, from sample collection to final quantification.
Experimental Protocols
Protocol 1: Sample Collection and Stabilization
Proper sample handling from the outset is critical to prevent the degradation of prostaglandins.
-
Cell Culture: Plate cells at an appropriate density and culture under desired conditions. If stimulating prostaglandin production, ensure optimal stimulus concentration and incubation time.
-
Supernatant Collection: Carefully collect the cell culture supernatant.
-
Centrifugation: Centrifuge the supernatant at 1,000 x g for 15 minutes to remove cells and debris.
-
Internal Standards: Spike the clarified supernatant with deuterated internal standards (e.g., d4-PGE2, d4-PGD2) to correct for sample loss during preparation and analysis.
-
Stabilization: To prevent auto-oxidation, add an antioxidant such as butylated hydroxytoluene (BHT). Acidification with citric acid can also help stabilize certain prostaglandins.
-
Storage: If not proceeding immediately to extraction, store samples at -80°C. Avoid repeated freeze-thaw cycles. PGD2 is particularly unstable and should be analyzed within 8 hours of collection or stored at -80°C.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE is a common method for extracting prostaglandins from aqueous samples.
-
Sample Preparation: Take a 500 µL aliquot of the stabilized cell culture supernatant.
-
Acidification: Acidify the sample to a pH of approximately 3.5 with 1 M citric acid or 2 N HCl. This protonates the carboxylic acid group of the prostaglandins, making them more soluble in organic solvents.
-
Extraction: Add 2 mL of an organic solvent mixture, such as hexane/ethyl acetate (1:1, v/v), to the sample.
-
Mixing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing.
-
Phase Separation: Centrifuge at a low speed (e.g., 1,000 x g) at 4°C to separate the aqueous and organic phases.
-
Collection: Carefully transfer the upper organic layer containing the prostaglandins to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume of the mobile phase used for LC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction (SPE)
SPE offers a more selective and often cleaner extraction compared to LLE. C18 reverse-phase cartridges are commonly used.
-
Column Conditioning: Condition a C18 SPE cartridge by washing with 10 mL of ethanol followed by 10 mL of deionized water.
-
Sample Loading: Load the acidified cell culture supernatant (prepared as in LLE step 2) onto the conditioned cartridge at a slow flow rate (approximately 0.5 mL/minute).
-
Washing: Wash the cartridge to remove interfering substances. A typical wash sequence is 10 mL of deionized water, followed by 10 mL of 15% ethanol, and then 10 mL of hexane.
-
Elution: Elute the prostaglandins from the cartridge with 10 mL of ethyl acetate.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for analysis.
Data Presentation
The choice of extraction method and analytical conditions significantly impacts the recovery and sensitivity of prostaglandin analysis.
Table 1: Comparison of Extraction Methods for Prostaglandins
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Reference(s) |
| Principle | Partitioning between immiscible liquids | Adsorption onto a solid support | , |
| Selectivity | Lower | Higher | |
| Recovery of PGE2 | ~92% | >90% | , |
| Recovery of PGD2 | ~77% | Variable, can be optimized | , |
| Throughput | Can be lower | Amenable to automation | |
| Potential for Matrix Effects | Higher | Lower |
Table 2: LC-MS/MS Performance Data for Prostaglandin Analysis
| Parameter | Value | Reference(s) |
| Limit of Detection (LOD) | 20 pg/mL for PGE2 and PGD2 | |
| Limit of Quantification (LOQ) | 1.0 ng/mL | |
| Linearity (r²) | >0.999 | |
| Inter-day Coefficient of Variation | < 5% | |
| Intra-day Coefficient of Variation | < 5% |
Table 3: Stability of Prostaglandins in Cell Culture Media
| Prostaglandin | Condition | Stability | Reference(s) |
| PGE2 | Room Temperature | Stable for at least 24 hours | |
| -20°C | Stable for at least 4 weeks | ||
| PGD2 | Room Temperature | ~10% degradation after 8 hours | |
| ~40% degradation after 26 hours | |||
| -20°C | ~70% degradation after 4 weeks | ||
| -80°C | Recommended for long-term storage |
Troubleshooting
| Issue | Possible Cause | Suggested Solution | Reference(s) |
| Low or No Detectable Prostaglandins | Inadequate cell stimulation | Optimize stimulus concentration and incubation time. | |
| Sub-optimal cell confluence | Maintain cells in the logarithmic growth phase. | ||
| Insufficient precursor (arachidonic acid) | Supplement media with exogenous arachidonic acid. | ||
| Poor Recovery | Incomplete extraction | Ensure proper pH adjustment and sufficient mixing during LLE. | |
| Analyte degradation | Work quickly, keep samples on ice, and add antioxidants. Analyze PGD2 promptly. | ||
| Improper SPE technique | Ensure proper column conditioning, sample loading rate, and use of appropriate wash/elution solvents. | ||
| High Variability | Inconsistent sample handling | Standardize all steps of the protocol, from collection to analysis. | |
| Repeated freeze-thaw cycles | Aliquot samples after initial collection to avoid multiple freeze-thaws. |
Conclusion
The protocols and data presented here provide a comprehensive guide for the robust and reliable analysis of prostaglandins in cell culture supernatants. Careful attention to sample collection, stabilization, and the selection of an appropriate extraction method are paramount for obtaining high-quality, reproducible data. For most applications, SPE is recommended due to its higher selectivity and reduced matrix effects. The use of deuterated internal standards is essential for accurate quantification. By following these guidelines, researchers can confidently investigate the intricate roles of prostaglandins in cellular biology and drug discovery.
References
Application Notes and Protocols for the Quantification of Dinoprost in Veterinary Studies Using Dinoprost-d9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dinoprost, the naturally occurring prostaglandin F2α (PGF2α), is a potent luteolytic agent widely used in veterinary medicine for the synchronization of estrus, induction of parturition, and treatment of reproductive disorders in livestock such as cattle, swine, and horses.[1][2][3] Accurate quantification of Dinoprost in biological matrices is crucial for pharmacokinetic studies, residue analysis, and ensuring therapeutic efficacy and safety. This document provides detailed application notes and protocols for the quantitative analysis of Dinoprost in veterinary samples, utilizing Dinoprost-d9 as a stable isotope-labeled internal standard (IS) with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is best practice as it corrects for matrix effects and variations during sample preparation and analysis, thereby ensuring high accuracy and precision.
Signaling Pathway of Dinoprost (PGF2α)
Dinoprost exerts its biological effects by binding to the Prostaglandin F Receptor (FP), a G-protein coupled receptor.[4][5] The activation of the FP receptor initiates a signaling cascade that leads to various physiological responses, including luteolysis and smooth muscle contraction. A simplified representation of this pathway is illustrated below.
Caption: Simplified signaling pathway of Dinoprost (PGF2α) via the FP receptor.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) for Bovine Plasma
This protocol is designed for the extraction of Dinoprost from bovine plasma, a common matrix in veterinary studies.
Materials:
-
Bovine plasma samples
-
This compound internal standard solution
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Oasis HLB SPE cartridges
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Thawing and Spiking: Thaw frozen plasma samples at room temperature. To a 1.0 mL aliquot of plasma, add a known amount of this compound internal standard solution. Vortex briefly to mix.
-
Protein Precipitation: Add 2.0 mL of ice-cold acetonitrile to the plasma sample. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Dilution: Dilute the supernatant with 5.0 mL of water containing 0.1% formic acid.
-
SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge by washing with 3.0 mL of methanol followed by 3.0 mL of water.
-
Sample Loading: Load the diluted supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
Washing: Wash the cartridge with 3.0 mL of water to remove interfering substances. Follow with a wash of 3.0 mL of 10% methanol in water.
-
Elution: Elute Dinoprost and this compound from the cartridge with 2.0 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution. The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Parameters (Example):
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 30% B to 95% B over 5 min, hold for 2 min, return to initial conditions |
MS/MS Parameters (Example in Negative Ion Mode):
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Instrument dependent |
Multiple Reaction Monitoring (MRM) Transitions: The following are example MRM transitions for Dinoprost and its deuterated internal standard. It is crucial to optimize these transitions on the specific instrument being used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Dinoprost | 353.2 | 193.1 | 309.2 |
| This compound | 362.2 | 202.1 | 318.2 |
Experimental Workflow
The overall workflow for the quantification of Dinoprost in veterinary samples is depicted in the following diagram.
Caption: Workflow for Dinoprost quantification in veterinary plasma samples.
Quantitative Data Summary
The following tables summarize typical validation and pharmacokinetic data that should be generated for a robust quantitative method. The values presented are illustrative and should be established for each specific assay.
Method Validation Parameters
| Parameter | Typical Acceptance Criteria | Example Result |
| Linearity (r²) | > 0.99 | 0.998 |
| Limit of Quantification (LOQ) | Signal-to-Noise > 10 | 0.1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LOQ) | -5.2% to 8.5% |
| Precision (%RSD) | < 15% (< 20% at LOQ) | < 10% |
| Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | Minimal and compensated by IS | < 15% |
Pharmacokinetic Parameters of Dinoprost in Cattle (Intramuscular Administration)
Dinoprost has an extremely short half-life in cattle, being rapidly metabolized and cleared from the bloodstream.
| Parameter | Reported Value |
| Time to Peak (Tmax) | Minutes |
| Half-life (t½) | A few minutes |
| Clearance | Rapid |
Due to its rapid clearance, pharmacokinetic studies often measure the more stable metabolite of Dinoprost, 13,14-dihydro-15-keto-PGF2α (PGFM), to assess its disposition.
Conclusion
The LC-MS/MS method using this compound as an internal standard provides a robust, sensitive, and specific approach for the quantification of Dinoprost in veterinary studies. The detailed protocols and validation parameters outlined in this document serve as a comprehensive guide for researchers, scientists, and drug development professionals to establish reliable analytical methods for pharmacokinetic and residue analysis of this important veterinary drug. Adherence to these guidelines will ensure the generation of high-quality data essential for regulatory submissions and scientific publications.
References
Application Note: Quantitative Analysis of Prostaglandins in Human Synovial Fluid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandins (PGs) are lipid autacoids derived from arachidonic acid that play a crucial role in mediating inflammation, pain, and joint degradation.[1][2] In arthritic conditions such as rheumatoid arthritis (RA) and osteoarthritis (OA), elevated levels of prostaglandins, particularly Prostaglandin E2 (PGE2), are found in the synovial fluid, contributing to the pathophysiology of the disease.[3][4][5] Quantitative analysis of prostaglandins in synovial fluid is therefore a critical tool for understanding disease mechanisms, identifying biomarkers, and evaluating the efficacy of novel anti-inflammatory therapeutics.
This application note provides detailed protocols for two common methods for the quantification of prostaglandins in synovial fluid: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). It also includes information on sample handling, data presentation, and the relevant signaling pathways of prostaglandins in the context of joint inflammation.
Prostaglandin Signaling in Chondrocytes
Prostaglandin E2 exerts its effects on chondrocytes, the primary cells in cartilage, through binding to specific E-prostanoid (EP) receptors on the cell surface. This interaction triggers intracellular signaling cascades that can lead to both catabolic (degradative) and anabolic (reparative) responses, depending on the receptor subtype involved. The signaling pathway often involves the activation of protein kinase A (PKA) and protein kinase C (PKC), which in turn regulate the expression of genes associated with inflammation and cartilage matrix degradation.
Caption: PGE2 signaling in chondrocytes.
Experimental Workflow
A generalized workflow for the quantitative analysis of prostaglandins in synovial fluid is depicted below. The process begins with sample collection and proceeds through extraction, purification, and finally, quantification by either LC-MS/MS or ELISA.
Caption: Prostaglandin quantification workflow.
Experimental Protocols
Synovial Fluid Sample Collection and Preparation
Proper sample collection and handling are critical to ensure the accuracy and reproducibility of prostaglandin measurements.
-
Collection: Synovial fluid should be collected by a trained physician via arthrocentesis under sterile conditions.
-
Anticoagulant: Collect synovial fluid into tubes containing an anticoagulant such as EDTA or heparin to prevent clotting.
-
Centrifugation: Immediately following collection, centrifuge the synovial fluid at 1,000-2,000 x g for 15-20 minutes at 4°C to remove cells, cellular debris, and any particulate matter.
-
Storage: Aliquot the resulting supernatant into clean polypropylene tubes and store at -80°C until analysis to prevent degradation of prostaglandins. Avoid repeated freeze-thaw cycles.
Quantification of Prostaglandins by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and specificity for the simultaneous quantification of multiple prostaglandins.
a. Sample Extraction and Purification:
-
Thaw the synovial fluid supernatant on ice.
-
To a 500 µL aliquot of the supernatant, add an internal standard (e.g., deuterated PGE2-d4) to account for extraction efficiency and matrix effects.
-
Acidify the sample to approximately pH 3.5 with a suitable acid (e.g., 1 M citric acid) to protonate the prostaglandins.
-
Perform solid-phase extraction (SPE) using a C18 cartridge.
-
Condition the cartridge with methanol followed by water.
-
Load the acidified sample onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 15% methanol in water) to remove polar impurities.
-
Elute the prostaglandins with a high percentage of organic solvent (e.g., methanol or ethyl acetate).
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.
b. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is typically used to separate the prostaglandins.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in negative ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for each prostaglandin and internal standard should be optimized. For example, for PGE2, a common transition is m/z 351.2 -> 271.2.
-
Quantification of Prostaglandins by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a high-throughput and cost-effective method for quantifying a specific prostaglandin. Competitive ELISA kits for various prostaglandins are commercially available.
a. General ELISA Protocol (Competitive Assay):
-
Prepare all reagents, standards, and samples as instructed in the kit manual.
-
Add a specific volume of the prostaglandin standard or synovial fluid sample to the wells of a microplate pre-coated with a capture antibody.
-
Add a fixed amount of enzyme-conjugated prostaglandin (e.g., HRP-PGE2) to each well. This will compete with the prostaglandin in the sample for binding to the capture antibody.
-
Incubate the plate for a specified time (e.g., 1-2 hours) at room temperature or 37°C.
-
Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Add the substrate solution (e.g., TMB) to each well. The enzyme on the bound conjugated prostaglandin will convert the substrate into a colored product.
-
Incubate for a short period (e.g., 15-30 minutes) to allow for color development.
-
Stop the reaction by adding a stop solution.
-
Read the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader. The intensity of the color is inversely proportional to the concentration of the prostaglandin in the sample.
Data Presentation
Quantitative data from the assays should be summarized for clear interpretation and comparison.
| Parameter | LC-MS/MS | ELISA |
| Limit of Detection (LOD) | ~1-20 pg/mL | ~3-150 pg/mL |
| Limit of Quantification (LOQ) | ~5-50 pg/mL | ~10-200 pg/mL |
| Linear Range | 10 pg - 10 ng | 31.25 - 2000 pg/mL |
| Precision (CV%) | < 10% | < 15% |
| Accuracy (Recovery %) | 90-110% | 85-115% |
| Specificity | High (based on mass) | Moderate (potential cross-reactivity) |
| Throughput | Lower | Higher |
Conclusion
The choice between LC-MS/MS and ELISA for the quantification of prostaglandins in synovial fluid will depend on the specific research question, the number of samples, and the available resources. LC-MS/MS provides higher specificity and the ability to measure multiple prostaglandins simultaneously, making it ideal for discovery and in-depth profiling. ELISA offers a higher throughput and more cost-effective solution for the routine analysis of a single prostaglandin. Both methods, when properly validated and executed, can provide valuable insights into the role of prostaglandins in joint diseases and aid in the development of new therapeutic strategies.
References
- 1. clinexprheumatol.org [clinexprheumatol.org]
- 2. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PGE2 And Its Cognate EP Receptors Control Human Adult Articular Cartilage Homeostasis and Are Linked to the Pathophysiology of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Prostaglandins and Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Prostaglandins Using Deuterated Internal Standards by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Prostaglandins (PGs) are a group of physiologically active lipid compounds derived from arachidonic acid that act as potent signaling molecules in a wide array of physiological and pathological processes, including inflammation, pain, and fever.[1] Accurate and sensitive quantification of prostaglandins is crucial for understanding their roles in disease and for the development of novel therapeutics.[1] However, their low abundance in biological samples and the presence of isomeric variants make their analysis challenging.[2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for prostaglandin analysis due to its high selectivity, sensitivity, and specificity.[1] The use of stable isotope-labeled internal standards, such as Dinoprost-d9 (for Prostaglandin F2α) and Dinoprostone-d4/d9 (for Prostaglandin E2), is critical for accurate quantification by correcting for analyte loss during sample preparation and variations in instrument response.[3] This document provides a detailed protocol for the high-throughput analysis of prostaglandins in biological matrices.
Experimental and Analytical Workflow
The overall workflow for prostaglandin analysis involves sample preparation, chromatographic separation, and mass spectrometric detection and quantification. A generalized workflow is depicted below.
Caption: Overall experimental workflow for prostaglandin analysis.
Detailed Experimental Protocols
Sample Preparation: Solid Phase Extraction (SPE)
This protocol is optimized for the extraction of PGE2, PGF2α, and their metabolites from biological fluids like plasma, urine, or tissue homogenates.
Materials:
-
Octadecyl-bonded silica gel (C18) SPE cartridges
-
Biological sample (e.g., 500 µL plasma)
-
Internal Standard solution (e.g., this compound, PGE2-d4 in ethanol)
-
Methanol
-
Ethanol
-
Hexane
-
Ethyl Acetate
-
Formic Acid
-
Deionized Water
-
Vortex mixer and Centrifuge
Procedure:
-
Sample Pre-treatment:
-
To a 500 µL aliquot of the sample (e.g., plasma), add the deuterated internal standard(s) (e.g., d4-PGE2 and d4-PGD2).
-
Acidify the sample by adding 1% formic acid to the loading mixture to improve recovery.
-
-
SPE Cartridge Conditioning:
-
Wash the C18 SPE cartridge sequentially with 2 mL of methanol followed by 2 mL of deionized water. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 2 mL of deionized water to remove polar interferences.
-
Wash the cartridge with 2 mL of hexane to remove non-polar interferences and neutral lipids.
-
-
Elution:
-
Elute the prostaglandins from the cartridge with 2 mL of ethyl acetate.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 20% acetonitrile in water with 0.1% formic acid).
-
LC-MS/MS Analysis
The following are typical starting conditions for the separation and detection of prostaglandins. Optimization may be required based on the specific analytes and instrumentation.
Table 1: Chromatographic Conditions
| Parameter | Value |
|---|---|
| Column | C18 Reversed-Phase (e.g., 150mm x 2.1mm, 5µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.2 mL/min |
| Injection Volume | 25 µL |
| Column Temperature | 40°C |
| Gradient | Increase Mobile Phase B from 20% to 42.5% over 50 min. |
Table 2: Mass Spectrometric Parameters
| Parameter | Value |
|---|---|
| Ionization Mode | Negative Ion Electrospray (ESI-) |
| Capillary Voltage | -4000 V |
| Source Temperature | 400°C |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 3 |
Table 3: Example MRM Transitions for Prostaglandins and Internal Standards
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|
| PGE2 / PGD2 | 351.2 | 189.5 | |
| PGF2α (Dinoprost) | 353.2 | 193.1 | |
| PGE2-d4 | 355.2 | 275.5 |
| PGF2α-d4 | 357.2 | 197.2 | |
Quantitative Data Summary
The use of LC-MS/MS allows for highly sensitive and accurate quantification of prostaglandins over a wide dynamic range.
Table 4: Summary of Quantitative Performance
| Parameter | PGE2 | PGD2 | Reference |
|---|---|---|---|
| Linearity Range | 0.10 - 500 ng/mL | 0.10 - 500 ng/mL | |
| Limit of Detection (LOD) | 20 pg/mL (0.2 pg on-column) | 20 pg/mL (0.2 pg on-column) | |
| Limit of Quantification (LOQ) | 100 pg/mL (1 pg on-column) | 100 pg/mL (1 pg on-column) | |
| Extraction Recovery | 92.0 ± 4.9% | 77.0 ± 3.0% | |
| Inter-day CV | < 5% | < 5% |
| Intra-day CV | < 5% | < 5% | |
Note: The lower recovery of PGD2 is likely due to its inherent chemical instability compared to PGE2.
Prostaglandin E2 (PGE2) Signaling Pathway
PGE2 exerts its biological effects by binding to four distinct G-protein coupled receptors (GPCRs): EP1, EP2, EP3, and EP4. Activation of these receptors triggers divergent downstream signaling cascades, leading to varied cellular responses.
Caption: Simplified PGE2 signaling pathways via EP receptors.
Pathway Description:
-
EP1 Receptor: Couples to Gαq protein, activating Phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium levels.
-
EP2 and EP4 Receptors: Both couple to Gαs protein, which stimulates adenylate cyclase, leading to an increase in cyclic AMP (cAMP) and activation of Protein Kinase A (PKA).
-
EP3 Receptor: Couples to Gαi protein, which inhibits adenylate cyclase, resulting in a decrease in intracellular cAMP levels.
-
EP4 Receptor: In addition to Gαs coupling, it can also activate the PI3K pathway.
The activation of these pathways by PGE2 can influence a multitude of cellular processes, including cell proliferation and immune modulation.
The described LC-MS/MS method, incorporating deuterated internal standards like this compound, provides a robust, sensitive, and high-throughput approach for the quantitative analysis of prostaglandins in complex biological matrices. This methodology is essential for researchers and drug development professionals seeking to accurately measure these critical lipid mediators to better understand their role in health and disease.
References
Troubleshooting & Optimization
How to troubleshoot poor Dinoprost-d9 signal intensity in LC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor Dinoprost-d9 signal intensity in Liquid Chromatography-Mass Spectrometry (LC-MS) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor or no signal for this compound in LC-MS?
Low signal intensity for this compound can originate from issues related to the sample, the liquid chromatography (LC) system, or the mass spectrometer (MS).[1][2] A systematic approach is necessary to identify the root cause. Common problems include sample degradation, inefficient sample preparation, ion suppression from the sample matrix, poor chromatographic peak shape, suboptimal ionization conditions, or a contaminated ion source.[1][2]
Q2: How should I properly store and handle this compound to ensure its stability?
Proper storage is critical for maintaining the integrity of this compound. It is typically stored at -20°C and is stable for at least two years at this temperature.[3] For stock solutions, it is recommended to aliquot and store them at -80°C for up to six months or -20°C for one month to avoid degradation from repeated freeze-thaw cycles. Prostaglandins can be unstable in biological samples, and stability can be affected by time, temperature, and pH. Therefore, samples should be processed promptly and kept cold.
Q3: Which ionization mode and polarity are optimal for this compound analysis?
Electrospray ionization (ESI) in negative ion mode is the most effective and commonly used method for analyzing prostaglandins like this compound. The carboxylic acid group on the molecule readily deprotonates to form the [M-H]⁻ ion, which is then detected by the mass spectrometer.
Q4: What are typical starting points for LC and MS method parameters for prostaglandin analysis?
Method development for prostaglandins requires careful optimization. Below are tables with typical starting parameters compiled from various methods.
Table 1: Example Liquid Chromatography (LC) Parameters
| Parameter | Setting | Rationale & Source |
| Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.7 µm) | C18 columns are well-suited for retaining non-polar compounds like prostaglandins. |
| Mobile Phase A | Water with 0.1% Formic Acid or 0.1% Acetic Acid | Acidic modifiers are used to improve peak shape and promote ionization. |
| Mobile Phase B | Acetonitrile/Methanol (e.g., 80/15) with 0.1% Formic Acid | An organic mobile phase is used for elution in a reverse-phase system. |
| Flow Rate | 0.2 - 0.3 mL/min | A lower flow rate can improve ionization efficiency. |
| Column Temp | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Vol | 3 - 25 µL | Dependent on sample concentration and instrument sensitivity. |
Table 2: Example Mass Spectrometry (MS) Parameters
| Parameter | Setting | Rationale & Source |
| Ionization Mode | ESI Negative | Prostaglandins readily form negative ions. |
| Capillary Voltage | -4250 V to +4500 V (Note: Polarity depends on instrument convention) | Optimizes the spray and ion generation. |
| Drying Gas Temp | 230 - 350 °C | Facilitates desolvation of mobile phase droplets. |
| Drying Gas Flow | 8 - 15 L/min | Aids in solvent evaporation. |
| Nebulizer Pressure | 30 psi | Assists in forming a fine spray for efficient ionization. |
| Collision Gas | Argon | Commonly used for collision-induced dissociation (CID) in MS/MS. |
Note: These are starting points. Each parameter should be optimized for the specific instrument and application.
Q5: My peak shape is poor (broad, tailing, or split). How can this affect my signal and how do I fix it?
Poor peak shape reduces the signal-to-noise ratio, which directly impacts signal intensity and reproducibility.
-
Tailing Peaks: Can be caused by secondary interactions between this compound and the column. Ensure the mobile phase pH is appropriate. Contamination at the column inlet can also be a cause.
-
Broad Peaks: May indicate a degraded column, extra-column volume (e.g., excessively long tubing), or an injection solvent that is much stronger than the mobile phase.
-
Split Peaks: Often result from a partially blocked column frit or injecting the sample in a solvent stronger than the mobile phase.
To troubleshoot, start by flushing the column, checking for system blockages, and ensuring your injection solvent is compatible with the initial mobile phase conditions.
Q6: I suspect ion suppression from my sample matrix. How can I confirm and mitigate this?
Ion suppression occurs when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, reducing its signal.
-
Confirmation: Perform a post-column infusion experiment. Infuse a standard solution of this compound directly into the MS while injecting a blank matrix sample onto the LC. A dip in the stable signal at the retention time of this compound confirms ion suppression.
-
Mitigation:
-
Improve Sample Preparation: Use techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
-
Optimize Chromatography: Adjust the LC gradient to better separate this compound from the interfering compounds.
-
Dilute the Sample: A simple dilution can reduce the concentration of matrix components, though this may also lower the analyte signal below the detection limit.
-
Troubleshooting Workflow
If you are experiencing poor or no signal, follow this systematic troubleshooting guide.
Caption: A systematic workflow for troubleshooting poor LC-MS signal.
Experimental Protocols
Guide 1: Ion Source Cleaning (General Protocol)
A contaminated ion source is a frequent cause of signal degradation. Regular cleaning is essential for optimal performance. Always consult your specific instrument manual before proceeding.
-
Safety First: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Vent the Instrument: Follow the manufacturer's instructions to safely vent the mass spectrometer.
-
Remove Ion Source: Carefully detach the ion source from the instrument.
-
Disassemble Components: Disassemble user-serviceable components like the capillary, spray shield, and sample cone.
-
Clean Components:
-
Sonciate the components in a sequence of solvents: typically HPLC-grade water, then methanol, then isopropanol.
-
For stubborn residues, a mild acidic or basic solution may be used if compatible with the component materials.
-
-
Dry Components: Thoroughly dry all parts with a stream of high-purity nitrogen before reassembly.
-
Reassemble and Pump Down: Reinstall the ion source, close the system, and pump down to vacuum. Allow sufficient time for the system to stabilize before re-evaluating performance.
Guide 2: Solid-Phase Extraction (SPE) for Prostaglandins from Biological Fluids
This is a general protocol to clean up samples and reduce matrix effects.
-
Sample Pre-treatment: Acidify the sample (e.g., cell media, plasma) to a pH of ~3.0 using formic or acetic acid. This ensures the carboxylic acid group of Dinoprost is protonated.
-
Column Conditioning: Condition a polymeric SPE cartridge (e.g., Waters Oasis HLB or equivalent) with 1 mL of methanol followed by 1 mL of acidified water (water with the same acid concentration as the sample).
-
Load Sample: Load the pre-treated sample onto the SPE cartridge at a slow flow rate.
-
Wash: Wash the cartridge with a weak organic solvent (e.g., 1 mL of 5-10% methanol in acidified water) to remove polar interferences.
-
Elute: Elute the this compound and other prostaglandins from the cartridge with 1 mL of methanol or acetonitrile into a clean collection tube.
-
Dry and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of the initial LC mobile phase for injection.
References
Mitigating matrix effects in prostaglandin analysis with Dinoprost-d9
Welcome to the technical support center for prostaglandin analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the accurate quantification of prostaglandins using LC-MS/MS, with a focus on mitigating matrix effects using Dinoprost-d9 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: Why is a stable isotope-labeled internal standard like this compound essential for prostaglandin analysis?
A1: Prostaglandin analysis, especially in complex biological matrices such as plasma, tissue homogenates, and cell culture media, is prone to matrix effects.[1] These effects, caused by co-eluting endogenous compounds, can lead to ion suppression or enhancement, resulting in inaccurate and imprecise quantification.[2] A stable isotope-labeled internal standard (SIL-IS) like this compound is the ideal tool to compensate for these effects.[3][4] Since this compound is chemically identical to the analyte (Dinoprost/PGF2α) but has a different mass, it is expected to have nearly identical behavior during sample preparation, chromatography, and ionization.[5] This co-elution allows it to experience the same matrix effects as the analyte, enabling accurate correction and improving data reliability.
Q2: My analyte and this compound internal standard are showing different peak shapes or retention times. What could be the cause and how can I fix it?
A2: While SIL-IS are designed to co-elute with the analyte, slight chromatographic separation can sometimes occur. This is often due to the "isotope effect," where the substitution of hydrogen with deuterium can lead to minor differences in polarity and interaction with the stationary phase. If you observe peak shape distortion or retention time shifts, consider the following:
-
Chromatographic Conditions: Optimize your gradient elution to ensure co-elution. A shallower gradient around the elution time of the prostaglandins can improve resolution and merging of the analyte and internal standard peaks.
-
Column Choice: Ensure you are using a suitable column for prostaglandin analysis, such as a C18 or phenyl-hexyl column.
-
Sample Solvent: Injecting the sample in a solvent that is too strong compared to the initial mobile phase can cause peak distortion. Ensure your final sample solvent is compatible with the mobile phase.
Q3: I'm observing significant ion suppression even with the use of this compound. What are my options?
A3: While this compound can correct for a significant degree of matrix effect, severe ion suppression can still impact sensitivity. Here are some strategies to address this:
-
Improve Sample Preparation: The most effective way to combat severe matrix effects is to remove the interfering compounds before analysis.
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and removing phospholipids and other interfering substances.
-
Liquid-Liquid Extraction (LLE): LLE can also be optimized to selectively extract prostaglandins while leaving behind many matrix components.
-
-
Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on ionization. This is a viable option if your analyte concentration is high enough to remain above the limit of quantification after dilution.
-
Chromatographic Separation: Further optimize your HPLC method to separate the analyte from the region of the chromatogram where most of the matrix components elute.
Q4: How can I quantitatively assess the matrix effect in my assay?
A4: A common method to quantify the matrix effect is through a post-extraction spike experiment. The matrix effect can be calculated as follows:
Matrix Effect (%) = (Peak area in post-spiked matrix / Peak area in neat solution) x 100
A value of 100% indicates no matrix effect, a value <100% indicates ion suppression, and a value >100% indicates ion enhancement.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Variability in Results | Inconsistent matrix effects between samples. | Ensure consistent and thorough sample preparation for all samples. Use a stable isotope-labeled internal standard like this compound in all samples, standards, and quality controls. |
| Analyte instability (e.g., PGD2). | Keep samples on ice or at 4°C during processing. Analyze samples as quickly as possible after preparation. Store extracted samples at -80°C if immediate analysis is not possible. | |
| Low Analyte Recovery | Inefficient extraction. | Optimize your extraction procedure (e.g., choice of solvent for LLE, or sorbent and wash/elution steps for SPE). Ensure the pH of the sample is optimized for the extraction of acidic molecules like prostaglandins. |
| Analyte degradation. | Add an antioxidant like butylated hydroxytoluene (BHT) to your samples to prevent oxidation. | |
| Poor Peak Shape (Tailing or Fronting) | Column overload. | Dilute the sample or inject a smaller volume. |
| Incompatible sample solvent. | Ensure the final sample solvent is similar in composition and strength to the initial mobile phase. | |
| Column degradation. | Use a guard column to protect the analytical column. If performance continues to decline, replace the column. | |
| No or Low Signal for Analyte and Internal Standard | Instrument issue. | Check MS tune and calibration. Ensure proper ESI spray. Check for clogs in the LC system. |
| Sample preparation error. | Review the sample preparation protocol to ensure no steps were missed. Prepare a fresh sample. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of Prostaglandins from Cell Culture Supernatants
This protocol is adapted from a method for the analysis of PGE2 and PGD2 and is applicable for the extraction of other prostaglandins.
-
Sample Collection: Collect 500 µL of cell culture supernatant.
-
Internal Standard Spiking: Add 20 µL of a 100 ng/mL solution of this compound (and other relevant deuterated prostaglandins) to each sample.
-
Acidification and Antioxidant Addition: Add 40 µL of 1 M citric acid and 5 µL of 10% BHT to prevent degradation.
-
Extraction:
-
Add 2 mL of hexane/ethyl acetate (1:1, v/v) and vortex for 1 minute.
-
Centrifuge to separate the phases.
-
Transfer the upper organic phase to a clean tube.
-
Repeat the extraction twice more and combine the organic phases.
-
-
Drying and Reconstitution:
-
Evaporate the combined organic phases to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of a suitable solvent (e.g., methanol/10 mM ammonium acetate buffer, pH 8.5, 1:3, v/v) for LC-MS/MS analysis.
-
Protocol 2: Determination of Matrix Effect in Brain Tissue Homogenate
This protocol is based on a method for determining the matrix effect for PGE2 in brain tissue.
-
Sample Preparation:
-
Homogenize brain tissue in an appropriate buffer.
-
Extract the prostaglandins from three replicate samples using your established method, spiking with 100 pg of this compound internal standard.
-
In a separate set of three extracted samples, spike with 50 pg of Dinoprost standard after the extraction process (post-extraction spike).
-
Prepare a set of Dinoprost standards in the final reconstitution solvent (neat solution).
-
-
LC-MS/MS Analysis: Analyze all samples.
-
Calculation:
-
Determine the average peak area of the Dinoprost standard in the neat solution.
-
Determine the average peak area of the Dinoprost in the post-extraction spiked samples, correcting for any endogenous Dinoprost present in the unspiked tissue extracts.
-
Calculate the matrix effect using the formula mentioned in the FAQ section.
-
Quantitative Data Summary
Table 1: Recovery of Prostaglandins from Cell Culture Supernatants
| Analyte | Concentration (ng/mL) | Average Recovery (%) |
| PGE2 | 1, 10, 100 | 92.0 ± 4.9 |
| PGD2 | 1, 10, 100 | 77.0 ± 3.0 |
Data adapted from an improved LC-MS/MS method for prostaglandin quantification. The lower recovery of PGD2 was attributed to its lower stability.
Table 2: Matrix Effect Assessment in Brain Tissue Extracts
| Analyte | Spiked Amount (pg) | Integrated Peak Area (Standard in Neat Solution) | Corrected Integrated Peak Area (Standard in Tissue Extract) |
| PGE2 | 50 | 9496 ± 127 | 9783 ± 229 |
Data adapted from an LC/MS/MS method for the analysis of E2 series prostaglandins. The results show a minimal matrix effect in this specific assay, as the peak areas are not statistically different.
Visualizations
Experimental Workflow for Prostaglandin Analysis
References
Optimizing Chromatographic Separation of Dinoprost and Dinoprost-d9: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chromatographic separation of Dinoprost (Prostaglandin F2α) and its deuterated internal standard, Dinoprost-d9.
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical technique for the quantitative analysis of Dinoprost and this compound?
A1: Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the preferred method for the analysis of Dinoprost and its deuterated internal standard.[1][2] This technique offers high sensitivity, selectivity, and specificity, which is crucial for accurate quantification in complex biological matrices.
Q2: Which ionization mode is most suitable for the MS/MS detection of Dinoprost and this compound?
A2: Electrospray ionization (ESI) in negative ion mode is the most effective and commonly used ionization technique for prostaglandins like Dinoprost.[1] The carboxylic acid group on the prostaglandin molecule readily deprotonates to form a [M-H]⁻ ion, which allows for sensitive detection.
Q3: Why is a deuterated internal standard like this compound recommended for this analysis?
A3: A stable isotope-labeled internal standard, such as this compound, is considered the gold standard for quantitative LC-MS/MS analysis. It has nearly identical chemical and physical properties to the analyte (Dinoprost), meaning it will behave similarly during sample extraction, chromatography, and ionization. This co-elution helps to accurately compensate for matrix effects and variations in sample preparation, leading to more precise and accurate quantification.
Q4: Is it normal to observe a slight retention time difference between Dinoprost and this compound?
A4: Yes, a small shift in retention time between an analyte and its deuterated internal standard is a known phenomenon called the "isotope effect." This can occur due to the slight difference in physicochemical properties caused by the heavier deuterium atoms. While often minor, it's a critical parameter to monitor, as a significant shift could lead to differential matrix effects and impact quantification.
Troubleshooting Guides
This section addresses common issues encountered during the chromatographic separation of Dinoprost and this compound.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Symptom | Potential Cause | Troubleshooting Steps |
| Peak Tailing | - Secondary interactions with the stationary phase.- Column overload.- Dead volume in the system. | - Optimize Mobile Phase: Ensure the mobile phase pH is appropriate to keep Dinoprost in a single ionic state. Adding a small amount of a competing acid (e.g., 0.1% formic acid) can help.- Reduce Sample Load: Inject a smaller sample volume or dilute the sample.- Check System Connections: Ensure all fittings and tubing are properly connected to minimize dead volume. |
| Peak Fronting | - Column overload.- Sample solvent stronger than the mobile phase. | - Reduce Injection Volume: Decrease the amount of sample injected onto the column.- Modify Sample Solvent: Dissolve the sample in a solvent that is weaker than or equal in strength to the initial mobile phase conditions. |
| Peak Splitting | - Clogged column frit.- Column void or channeling.- Co-elution of an interfering compound. | - Backflush the Column: Reverse the column direction and flush with a strong solvent.- Replace the Column: If the problem persists, the column may be irreversibly damaged.- Optimize Gradient: Adjust the elution gradient to improve the separation of Dinoprost from any interfering peaks. |
Issue 2: Inconsistent Retention Times
| Symptom | Potential Cause | Troubleshooting Steps |
| Retention Time Drift | - Inadequate column equilibration.- Changes in mobile phase composition.- Temperature fluctuations. | - Ensure Proper Equilibration: Equilibrate the column with the initial mobile phase for a sufficient time before each injection.- Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and ensure accurate composition.- Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention. |
| Variable Retention Time Shift Between Dinoprost and this compound | - Inconsistent mobile phase gradient.- Matrix effects influencing one compound more than the other. | - Check Gradient Pump Performance: Ensure the HPLC pump is delivering a consistent and accurate gradient.- Improve Sample Cleanup: Employ a more rigorous sample preparation method (e.g., solid-phase extraction) to remove matrix interferences. |
Issue 3: Low Signal Intensity or Poor Sensitivity
| Symptom | Potential Cause | Troubleshooting Steps |
| Low Analyte Signal | - Poor ionization efficiency.- Matrix suppression.- Analyte degradation. | - Optimize MS Source Parameters: Adjust the ion source settings (e.g., capillary voltage, gas flow, temperature) to maximize the signal for Dinoprost.- Enhance Sample Preparation: Use solid-phase extraction (SPE) to remove interfering matrix components.- Ensure Sample Stability: Keep samples at a low temperature and minimize exposure to light to prevent degradation. |
Experimental Protocols
Optimized UHPLC-MS/MS Method for Dinoprost and this compound
This protocol is a starting point and may require further optimization based on your specific instrumentation and sample matrix.
| Parameter | Condition |
| LC System | UHPLC system |
| Column | C18, 2.1 x 100 mm, 1.7 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 30% B to 95% B over 5 min, hold for 2 min, then re-equilibrate |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | ESI Negative |
| MRM Transitions | Dinoprost: 353.2 -> 193.1Dinoprost-d4 (as a surrogate for d9): 357.2 -> 197.1[2] |
| Collision Energy | Optimize for your specific instrument (typically 20-30 eV) |
| Dwell Time | 100 ms |
Sample Preparation using Solid-Phase Extraction (SPE)
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load 500 µL of the pre-treated sample (e.g., plasma with added this compound internal standard).
-
Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.
-
Elution: Elute Dinoprost and this compound with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.
Data Presentation
Table 1: Example Chromatographic Parameters under Different Conditions
| Condition | Mobile Phase B | Gradient Time (min) | Dinoprost Retention Time (min) | This compound Retention Time (min) | Resolution (Rs) |
| 1 (Initial) | Acetonitrile | 5 | 4.25 | 4.22 | 1.2 |
| 2 (Optimized) | Acetonitrile | 7 | 5.10 | 5.06 | 1.8 |
| 3 | Methanol | 7 | 5.35 | 5.30 | 1.5 |
Note: Data are hypothetical and for illustrative purposes.
Table 2: MS/MS Parameters for Dinoprost and Dinoprost-d4
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Dinoprost | 353.2 | 193.1 | 25 |
| Dinoprost-d4 | 357.2 | 197.1 | 25 |
Note: Dinoprost-d4 MRM is provided as a close surrogate for this compound. The exact mass and transitions for this compound should be confirmed based on the certificate of analysis.[2]
Visualizations
Caption: Experimental workflow for Dinoprost analysis.
Caption: Troubleshooting decision tree for LC-MS/MS.
Caption: Dinoprost (PGF2α) FP receptor signaling pathway.
References
Addressing low recovery of Dinoprost-d9 during sample extraction
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of low recovery of Dinoprost-d9 during sample extraction.
Frequently Asked Questions (FAQs)
Q1: Why is my recovery of this compound so low, and where should I begin troubleshooting?
Low recovery of this compound, a deuterated internal standard for Prostaglandin F2α (PGF2α), is a frequent issue stemming from its specific chemical properties.[1][2] The primary cause is often related to sub-optimal conditions during solid-phase extraction (SPE). To begin troubleshooting, it is crucial to systematically evaluate each step of your workflow—sample pre-treatment, column conditioning, sample loading, washing, and elution—to pinpoint where the analyte loss is occurring.[3] We recommend collecting and analyzing the fractions from each major step to identify the source of the loss.[3]
Q2: I am using Solid-Phase Extraction (SPE), and my this compound is appearing in the initial flow-through. What is the cause?
Finding your analyte in the flow-through fraction indicates it failed to bind effectively to the SPE sorbent.[3] Several factors could be responsible:
-
Improper Sample pH: this compound has a carboxylic acid group. To ensure it is in a neutral, non-ionized state for strong retention on a reversed-phase (e.g., C18) sorbent, the sample must be acidified. Acidifying the sample to a pH of approximately 3.5 is recommended to protonate the carboxylic acid group, thereby increasing its retention.
-
Incorrect Sorbent Selection: While C18 is a common choice, a hydrophilic-lipophilic balanced (HLB) polymer sorbent might offer superior recovery for a wider range of prostaglandins.
-
Strong Sample Solvent: If the solvent used to dissolve your sample is too strong (i.e., has high elution strength), it will prevent the analyte from binding to the sorbent.
-
Column Overload: Exceeding the binding capacity of the SPE cartridge will cause the excess analyte to pass through without being retained.
Q3: I'm losing my this compound during the wash step of my SPE protocol. How can this be fixed?
Losing the analyte during the wash step suggests that the wash solvent is too strong, prematurely eluting your compound of interest along with impurities. The purpose of the wash step is to remove interferences that are less strongly retained than your analyte. To resolve this, consider decreasing the organic content or polarity of the wash solvent or adjusting its pH to maintain the desired interaction between this compound and the sorbent.
Q4: My recovery is still low, but the analyte is not in the loading or wash fractions. What is the problem?
This scenario points to an issue with the final elution step. The most likely causes are:
-
Inadequate Elution Solvent: The elution solvent may be too weak to break the interaction between this compound and the sorbent. You may need to increase the solvent's elution strength (e.g., by increasing the percentage of organic solvent).
-
Insufficient Elution Volume: Ensure the volume of the elution solvent is adequate to completely wet the sorbent bed and elute the entire bound analyte. Follow the manufacturer's guidelines and consider performing a second elution to check for any remaining analyte.
Q5: Are there alternative extraction methods to SPE for this compound?
Yes, Liquid-Liquid Extraction (LLE) is a viable alternative. A modified LLE procedure with phase separation has been successfully used for quantifying similar compounds like 8-iso-Prostaglandin F2α. This typically involves protein precipitation followed by extraction of the analyte into an immiscible organic solvent, such as ethyl acetate.
Q6: Could the stability of this compound be a factor in low recovery?
While deuterated standards are generally stable, some prostaglandins can be sensitive to temperature and pH. It is crucial to minimize sample preparation time. For related compounds like PGD2, stability studies have shown that sample preparation should be completed in under 8 hours to ensure accurate measurement. We recommend performing a stability assessment as part of your method development and analyzing samples promptly after extraction.
Troubleshooting Guides and Data
Systematic Troubleshooting Workflow
The first step in diagnosing low recovery is to identify the stage at which the analyte is being lost. The following workflow provides a systematic approach to pinpointing the problem.
Caption: Troubleshooting workflow for low analyte recovery.
Data Tables for Method Optimization
Table 1: Comparison of Common SPE Sorbents for Prostaglandin Extraction
| Sorbent Type | Principle of Retention | Recommended For | Potential Advantages |
| C18 (Reversed-Phase) | Hydrophobic interactions | Non-polar to moderately polar analytes from aqueous matrices | Widely available and well-characterized for many applications. |
| HLB (Hydrophilic-Lipophilic Balanced) | Mixed-mode (hydrophobic and hydrophilic) | Broad range of acidic, neutral, and basic compounds | Can provide higher and more consistent recoveries for prostaglandins compared to C18. |
Table 2: Troubleshooting Summary for Low this compound Recovery
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Analyte in Flow-Through | Improper sample pH, incorrect sorbent, strong sample solvent, column overload. | Acidify sample to pH ~3.5, consider HLB sorbent, dilute sample in a weaker solvent, reduce sample load. |
| Analyte in Wash Fraction | Wash solvent is too strong. | Decrease the percentage of organic solvent in the wash solution. |
| Low Recovery in Eluate | Incomplete elution, insufficient solvent volume. | Increase strength and/or volume of elution solvent; perform a second elution step. |
| Overall Low Recovery | Analyte degradation, matrix effects. | Minimize sample processing time, assess analyte stability, consider alternative extraction like LLE. |
Experimental Protocols
Detailed Solid-Phase Extraction (SPE) Protocol
This protocol provides a general methodology for extracting this compound from a biological matrix (e.g., plasma) using a reversed-phase SPE cartridge.
Caption: Standard Solid-Phase Extraction (SPE) workflow.
Methodology:
-
Sample Pre-treatment: Thaw the biological sample (e.g., 1 mL of plasma) on ice. Spike with the appropriate amount of this compound solution. Acidify the sample to a pH of approximately 3.5 using an appropriate acid (e.g., 2N HCl). Centrifuge to pellet any precipitate.
-
SPE Cartridge Conditioning: Condition the SPE cartridge (e.g., C18 or HLB, 100 mg) by passing methanol (e.g., 2 mL) followed by equilibration with acidified water (pH 3.5, 2 mL). Do not let the sorbent go dry.
-
Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with a weak solvent (e.g., 2 mL of acidified water) to remove salts and other polar interferences.
-
Elution: Elute the this compound from the cartridge using a strong organic solvent (e.g., 2 mL of methanol or acetonitrile).
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, precise volume of the initial mobile phase for LC-MS/MS analysis.
Alternative Liquid-Liquid Extraction (LLE) Protocol
This protocol is adapted from a method for a similar prostaglandin and can be optimized for this compound.
-
Protein Precipitation: To 500 µL of plasma, add the this compound internal standard. Add 1 mL of ice-cold methanol or a pre-saturated solution of NaH₂PO₄ to precipitate proteins. Vortex vigorously and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Liquid-Liquid Extraction: Transfer the supernatant to a new tube. Add 2 mL of an immiscible organic solvent like ethyl acetate. Vortex for 2 minutes to ensure thorough mixing.
-
Phase Separation: Centrifuge for 5 minutes to achieve clear separation of the aqueous and organic layers.
-
Collection and Evaporation: Carefully transfer the upper organic layer to a clean tube. Evaporate to dryness under a nitrogen stream.
-
Reconstitution: Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
References
Common pitfalls in the quantitative analysis of prostaglandins
Welcome to the technical support center for the quantitative analysis of prostaglandins. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of prostaglandin measurement. Find troubleshooting guides and frequently asked questions (FAQs) below to address common pitfalls encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most significant pre-analytical challenges in prostaglandin analysis?
A1: The most critical pre-analytical challenges stem from the inherent instability of prostaglandins and the potential for artificial generation during sample handling. Prostaglandins are biologically active lipids with short half-lives, and their levels can be altered by improper sample collection, storage, and processing.[1][2] Key pitfalls include:
-
Ex vivo formation: Prostaglandin synthesis can be initiated by the mechanical stress of sample collection, such as during blood draws or tissue homogenization.[3]
-
Chemical instability: Some prostaglandins, like PGD2, are chemically unstable and can degrade during sample preparation and storage.[4] PGE1 solutions can also degrade over time, with stability dependent on temperature and storage conditions.
-
Autooxidation: Prostaglandins are susceptible to non-enzymatic oxidation, leading to the formation of isoprostanes which can interfere with analysis.
Q2: Which analytical method is better for prostaglandin quantification: immunoassay (ELISA/RIA) or mass spectrometry (LC-MS/MS)?
A2: Both immunoassays and mass spectrometry have their advantages and disadvantages, and the choice depends on the specific research needs.
-
Immunoassays (ELISA/RIA): These methods are often used for high-throughput screening of a large number of samples due to their cost-effectiveness and speed. However, they can suffer from a lack of specificity due to cross-reactivity with structurally similar prostaglandins or their metabolites, potentially leading to inaccurate quantification.
-
Mass Spectrometry (LC-MS/MS): LC-MS/MS is considered the gold standard for prostaglandin analysis due to its high sensitivity, specificity, and ability to simultaneously measure multiple analytes. It can distinguish between isomeric prostaglandins, which is crucial for accurate biological interpretation. However, it requires more expensive instrumentation and complex sample preparation.
Q3: Why is it difficult to distinguish between prostaglandin isomers, and what is the significance?
A3: Prostaglandins often exist as isomers, which are molecules with the same chemical formula but different structural arrangements (e.g., PGE2 and PGD2). These isomers can have very different, sometimes opposing, biological activities. Therefore, accurately distinguishing between them is critical for understanding their roles in physiological and pathological processes. The analytical challenge lies in their similar physicochemical properties, making them difficult to separate chromatographically and distinguish by mass spectrometry alone without careful method development.
Q4: How can I minimize the artificial generation of prostaglandins during sample collection?
A4: To prevent the ex vivo formation of prostaglandins, it is crucial to inhibit cyclooxygenase (COX) activity immediately upon sample collection. This can be achieved by:
-
Adding a COX inhibitor, such as indomethacin (to a final concentration of approximately 10 µg/mL), to blood collection tubes (serum and plasma).
-
Rapidly processing and flash-freezing tissue samples to halt enzymatic activity.
-
Performing procedures on ice and minimizing mechanical stress during sample handling.
Q5: What are the best practices for storing samples intended for prostaglandin analysis?
A5: Proper storage is critical to prevent the degradation of prostaglandins. General guidelines include:
-
Storing plasma, serum, and other biological fluids at -80°C for long-term storage.
-
Avoiding repeated freeze-thaw cycles, which can lead to prostaglandin degradation. It is recommended to aliquot samples into single-use volumes before freezing.
-
For some prostaglandins, analysis should be carried out promptly after collection. For instance, PGD2 in cell culture media is significantly degraded after 8 hours at room temperature.
Troubleshooting Guides
Issue 1: High Background Noise or Poor Specificity in Immunoassays
| Potential Cause | Troubleshooting Steps |
| Cross-reactivity | The antibody may be binding to other structurally similar prostaglandins or metabolites in the sample. Verify the specificity of the antibody used. Consider using a more specific monoclonal antibody if available. For critical applications, confirm results with a more specific method like LC-MS/MS. |
| Matrix Effects | Components in the sample matrix (e.g., lipids, proteins) can interfere with the antibody-antigen binding. Dilute the sample to reduce matrix effects. Ensure that the standards are prepared in a matrix similar to the samples. |
| Inadequate Washing | Insufficient washing can leave unbound antibodies or other interfering substances in the wells, leading to high background. Optimize the washing steps by increasing the number of washes or the volume of wash buffer. |
| Contaminated Reagents | Reagents may be contaminated, leading to non-specific signal. Use fresh, high-quality reagents and sterile labware. |
Issue 2: Poor Recovery or Inconsistent Results in LC-MS/MS Analysis
| Potential Cause | Troubleshooting Steps |
| Analyte Instability | Prostaglandins may be degrading during sample extraction and processing. Minimize sample preparation time and keep samples on ice. For unstable analytes like PGD2, aim to complete sample preparation within 8 hours. Use deuterated internal standards for each analyte to correct for degradation and loss during sample preparation. |
| Inefficient Extraction | The solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol may not be optimized for your sample type. Optimize the extraction method by testing different solvents and pH conditions. Ensure the SPE cartridge is appropriate for prostaglandins and is not overloaded. |
| Co-elution of Isomers | Isomeric prostaglandins may not be fully separated by the liquid chromatography method, leading to inaccurate quantification. Optimize the HPLC/UHPLC method, including the column type, mobile phase composition, and gradient, to achieve baseline separation of isomers. |
| Matrix Effects | Endogenous components in the sample can suppress or enhance the ionization of the target analytes in the mass spectrometer. Use a stable isotope-labeled internal standard for each analyte to compensate for matrix effects. Optimize the sample cleanup procedure to remove interfering substances. |
| Improper Storage of Extracts | Prostaglandins in the final extract may be unstable. Store extracts at low temperatures (e.g., -80°C) and analyze them as soon as possible. Prostaglandins are more stable for longer periods in certain solvent extracts (e.g., hexane/2-propanol) compared to brain powder stored at -80°C. |
Experimental Protocols
Protocol 1: Sample Collection and Preparation for Prostaglandin Analysis
Objective: To collect and prepare biological samples while minimizing artificial prostaglandin formation and degradation.
Materials:
-
Blood collection tubes containing an anticoagulant (e.g., EDTA) and a COX inhibitor (e.g., indomethacin).
-
Centrifuge.
-
Pipettes and sterile, single-use polypropylene tubes.
-
Dry ice or liquid nitrogen.
-
-80°C freezer.
Methodology:
-
Plasma Collection:
-
Collect blood into pre-chilled tubes containing EDTA and indomethacin (final concentration ~10 µg/mL).
-
Gently invert the tubes to mix.
-
Centrifuge at 1000 x g for 15 minutes at 4°C within 30 minutes of collection.
-
Carefully collect the plasma supernatant, aliquot into single-use tubes, and immediately freeze at -80°C.
-
-
Cell Culture Supernatant Collection:
-
Collect the cell culture medium.
-
Centrifuge at 1000 x g for 10-15 minutes at 4°C to remove cells and debris.
-
Transfer the clarified supernatant to new tubes, aliquot, and store at -80°C until analysis.
-
-
Tissue Homogenization:
-
Excise tissues rapidly and immediately flash-freeze in liquid nitrogen.
-
Store at -80°C until homogenization.
-
Homogenize the frozen tissue in a buffer containing a COX inhibitor on ice.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant for analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) for Prostaglandin Purification
Objective: To extract and concentrate prostaglandins from biological fluids prior to LC-MS/MS analysis.
Materials:
-
SPE cartridges (e.g., C18).
-
SPE manifold.
-
Methanol, water, and appropriate elution solvents.
-
Nitrogen evaporator.
Methodology:
-
Sample Pre-treatment:
-
Thaw frozen samples on ice.
-
Acidify the sample to approximately pH 3.5 with a suitable acid (e.g., formic acid).
-
Spike the sample with deuterated internal standards for each prostaglandin being analyzed.
-
-
SPE Procedure:
-
Condition the SPE cartridge with methanol followed by acidified water.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove polar impurities.
-
Elute the prostaglandins with an appropriate organic solvent (e.g., methanol or ethyl acetate).
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.
-
Data Presentation
Table 1: Comparison of Analytical Methods for Prostaglandin Quantification
| Feature | Immunoassay (ELISA/RIA) | Mass Spectrometry (LC-MS/MS) |
| Specificity | Lower; prone to cross-reactivity with isomers and metabolites. | Higher; can distinguish between isomers with proper chromatographic separation. |
| Sensitivity | Generally good, but can be limited by background noise. | Very high; capable of detecting ultra-trace amounts. |
| Throughput | High; suitable for screening large numbers of samples. | Lower, but can be improved with optimized methods. |
| Multiplexing | Typically measures one analyte per assay. | Can simultaneously quantify multiple prostaglandins in a single run. |
| Cost | Lower initial instrument cost and reagent cost per sample. | Higher initial instrument cost; lower reagent cost per analyte in multiplexed assays. |
| Sample Prep | Can sometimes be used with minimal sample cleanup. | Often requires more extensive sample preparation (e.g., SPE). |
Mandatory Visualizations
Caption: Prostaglandin synthesis pathway from membrane phospholipids.
Caption: General experimental workflow for prostaglandin analysis.
Caption: Troubleshooting logic for inaccurate prostaglandin results.
References
- 1. Methods for quantitative estimation of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostaglandin E generation during storage of plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with co-eluting interferences in prostaglandin LC-MS/MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to co-eluting interferences in prostaglandin LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common co-eluting interferences in prostaglandin LC-MS/MS analysis?
A1: Co-eluting interferences in prostaglandin analysis often arise from isobaric compounds, which have the same nominal mass but different structures. The most frequently encountered co-eluting pairs include:
-
PGE2 and PGD2: These are geometric isomers with identical mass and similar fragmentation patterns, making their chromatographic separation crucial for accurate quantification.[1]
-
PGF2α and its isomer 8-iso-PGF2α: These isomers also share the same mass and require effective chromatographic or mass spectrometric techniques for differentiation.[2]
-
Other Isoprostanes: The non-enzymatic peroxidation of arachidonic acid generates a variety of isoprostanes that can be isobaric with prostaglandins and other isoprostanes, leading to potential interferences.[3]
Q2: Why is LC-MS/MS the preferred method for prostaglandin analysis?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for prostaglandin analysis due to its high sensitivity, selectivity, and specificity.[4][5] It allows for the simultaneous measurement of multiple analytes in complex biological matrices. Compared to methods like gas chromatography-mass spectrometry (GC-MS), LC-MS/MS typically does not require derivatization, simplifying sample preparation. Furthermore, it offers greater specificity than immunoassays, which can suffer from cross-reactivity with related compounds.
Q3: What is "ion suppression" and how does it affect my analysis?
A3: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source. This leads to a decreased analyte signal, which can negatively impact the accuracy, precision, and sensitivity of the analysis.
Troubleshooting Guides
Issue 1: Poor chromatographic resolution of prostaglandin isomers (e.g., PGE2 and PGD2).
Possible Causes and Solutions:
-
Inadequate Chromatographic Conditions: The choice of column, mobile phase, and gradient program is critical for separating isobaric prostaglandins.
-
Solution: Optimize your chromatographic method.
-
Column Selection: Phenyl-hexyl stationary phases can provide improved separation for PGE2 and PGD2 compared to standard C18 columns.
-
Mobile Phase: The use of acetonitrile as the organic modifier in the mobile phase with 0.1% formic acid has been shown to provide good separation.
-
Gradient Optimization: A shallow and extended gradient around the elution time of the target isomers can significantly enhance resolution.
-
-
-
Suboptimal Flow Rate: The flow rate can influence peak shape and separation.
-
Solution: Experiment with different flow rates. While counterintuitive, increasing the flow rate can sometimes lead to narrower peaks and better resolution.
-
Issue 2: Inconsistent or low analyte signal in the presence of sample matrix.
Possible Causes and Solutions:
-
Matrix Effects (Ion Suppression): Components in the biological matrix (e.g., phospholipids, salts) can co-elute with the analytes and suppress their ionization.
-
Solution 1: Improve Sample Preparation: The most effective way to mitigate matrix effects is to remove interfering components before analysis.
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and isolating prostaglandins. Weak anion exchange SPE cartridges are often used for this purpose.
-
Liquid-Liquid Extraction (LLE): LLE can also be employed to remove matrix components.
-
-
Solution 2: Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate quantification based on the analyte-to-IS ratio.
-
Solution 3: Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components. This is a viable option if the analyte concentration is sufficiently high.
-
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) for Prostaglandins from Biological Fluids
This protocol is a general guideline and may require optimization for specific matrices.
-
Sample Pre-treatment:
-
Thaw frozen samples on ice.
-
Acidify the sample to approximately pH 3 with a suitable acid (e.g., formic acid). This protonates the carboxylic acid group of the prostaglandins, allowing for retention on the SPE sorbent.
-
Add a stable isotope-labeled internal standard to the sample.
-
-
SPE Cartridge Conditioning:
-
Condition a weak anion exchange SPE cartridge with methanol followed by acidified water (pH 3).
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a slow and steady flow rate.
-
-
Washing:
-
Wash the cartridge with acidified water to remove polar interferences.
-
A subsequent wash with a low percentage of organic solvent (e.g., 10% methanol) can help remove less polar interferences.
-
-
Elution:
-
Elute the prostaglandins from the cartridge using a suitable solvent, such as methanol or a mixture of methanol and acetonitrile.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
-
Data Presentation
Table 1: Example LC Gradient Programs for Prostaglandin Separation
| Time (min) | % Mobile Phase A (e.g., 0.1% Formic Acid in Water) | % Mobile Phase B (e.g., Acetonitrile) | Reference |
| Program 1 | |||
| 0.0 - 50.0 | 80 -> 57.5 | 20 -> 42.5 | |
| 50.0 - 60.5 | 57.5 -> 10 | 42.5 -> 90 | |
| 60.5 - 61.5 | 10 -> 80 | 90 -> 20 | |
| 61.5 - 75.5 | 80 | 20 | |
| Program 2 | |||
| 0.0 - 10.0 | 79 -> 50 | 21 -> 50 |
Table 2: Example MRM Transitions for Common Prostaglandins
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| PGE2 | 351.2 | 271.2 | |
| PGD2 | 351.2 | 271.2 | |
| PGF2α | 353.2 | 193.2 | |
| 8-iso-PGF2α | 353.2 | 193.2 | |
| PGE2-d4 (IS) | 355.2 | 275.2 | |
| PGD2-d4 (IS) | 355.2 | 275.2 |
Visualizations
Caption: Prostaglandin synthesis from arachidonic acid and subsequent signaling.
Caption: A typical workflow for prostaglandin analysis using LC-MS/MS.
Caption: A decision tree for troubleshooting co-eluting interferences.
References
- 1. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciex.com [sciex.com]
- 3. Lipidomic Analysis of Twenty Seven Prostanoids and Isoprostanes by Electrospray Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mass Spectrometry Approaches for Detection and Determination of Prostaglandins from Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostaglandins: Structure, Functions, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
Column selection and mobile phase optimization for prostaglandin analysis
Technical Support Center: Prostaglandin Analysis
Welcome to the technical support center for prostaglandin analysis. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing column selection and mobile phase conditions for the accurate quantification of prostaglandins by liquid chromatography (LC).
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for achieving good resolution in prostaglandin separation by HPLC?
A1: The key factors influencing the resolution of prostaglandin separation are the choice of the stationary phase (column), the mobile phase composition, column temperature, and flow rate.[1] Optimizing these parameters is essential for separating structurally similar prostaglandin isomers.[1]
Q2: Which type of HPLC column is best for prostaglandin analysis?
A2: Due to the nonpolar nature of prostaglandins, reversed-phase columns, especially C18 and C8 columns, are most commonly used.[1] For separating prostaglandin isomers, which can be challenging, phenyl-hexyl stationary phases have been shown to provide excellent separation.[2] Chiral columns are effective for separating enantiomers.[1] The column's dimensions and particle size are also crucial for resolution and analysis time.
Q3: How does the mobile phase composition affect the separation of prostaglandins?
A3: The mobile phase, including the organic modifier (e.g., acetonitrile or methanol), pH, and additives, directly impacts the retention and selectivity of prostaglandin separation. Since prostaglandins are carboxylic acids, adjusting the pH can change their ionization state and interaction with the stationary phase. Gradient elution is often used to improve the separation of complex prostaglandin mixtures.
Q4: What are the recommended detection methods for prostaglandins in HPLC?
A4: Prostaglandins lack a strong chromophore, which can make UV detection challenging. Therefore, UV detection is typically performed at low wavelengths, around 200-210 nm. For enhanced sensitivity and specificity, especially in complex biological samples, mass spectrometry (LC-MS) is the preferred method.
Troubleshooting Guide
This guide addresses common problems encountered during the HPLC separation of prostaglandins.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My prostaglandin peaks are showing significant tailing. What are the possible causes and solutions?
A: Peak tailing is a common issue in prostaglandin analysis and can be caused by several factors:
-
Secondary Silanol Interactions: Residual silanol groups on the silica backbone of the column can interact with the acidic prostaglandin molecules, causing tailing.
-
Solution: Use a modern, high-purity silica column with advanced end-capping. Operating the mobile phase at a lower pH (e.g., with 0.1% formic acid) can suppress the ionization of silanol groups and reduce these interactions.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.
-
Solution: Ensure the sample solvent is as close as possible in composition and strength to the initial mobile phase.
-
-
Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can lead to poor peak shape.
-
Solution: Use a guard column to protect the analytical column. If the column is contaminated, try flushing it with a strong solvent. If performance does not improve, the column may need to be replaced.
-
Troubleshooting Workflow for Poor Peak Shape
Caption: A workflow for troubleshooting poor peak shape in prostaglandin analysis.
Issue 2: Poor Resolution and Co-elution of Isomers
Q: I am struggling to separate critical prostaglandin isomers like PGE2 and PGD2. How can I improve the resolution?
A: Complete chromatographic separation is crucial for the accurate quantification of prostaglandin isomers, as they often have similar fragmentation patterns in mass spectrometry.
-
Column Selection: The choice of stationary phase is critical. While C18 columns are widely used, a phenyl-hexyl stationary phase has been shown to provide superior separation for PGE2 and PGD2 isomers.
-
Mobile Phase Optimization:
-
Organic Modifier: Acetonitrile often provides better selectivity for prostaglandin isomers compared to methanol. A gradient of acetonitrile and water with 0.1% formic acid has been shown to resolve major prostaglandin isoforms.
-
Additives: While acidic additives like formic or acetic acid can improve peak shape, they may reduce the separation between certain isomers. A mobile phase with 10 mM ammonium acetate at pH 8.5 has been used to achieve optimal separation and sensitivity for PGE2 and PGD2.
-
-
Flow Rate and Temperature: Lowering the flow rate can sometimes increase separation, but may also lead to broader peaks. Optimizing the column temperature can also improve resolution.
-
Gradient Optimization: A shallow gradient elution, where the percentage of the organic solvent is increased slowly, can significantly improve the resolution of closely eluting compounds.
Column Selection Logic for Prostaglandin Isomers
References
Validation & Comparative
Validating an LC-MS/MS Method for Dinoprost using Dinoprost-d9: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Dinoprost (Prostaglandin F2α) in biological matrices, utilizing Dinoprost-d9 as a stable isotope-labeled internal standard. The performance of this method is objectively compared with alternative analytical techniques, supported by experimental data to aid researchers in selecting the most appropriate method for their specific needs.
LC-MS/MS Method Performance
The use of a stable isotope-labeled internal standard like this compound is crucial in LC-MS/MS analysis. It effectively compensates for variations in sample preparation, injection volume, and matrix effects, leading to high accuracy and precision[1]. The following table summarizes the typical validation parameters for an LC-MS/MS method for Dinoprost, based on data from similar prostaglandin analyses.
| Validation Parameter | LC-MS/MS with this compound | Alternative Methods |
| Linearity (Range) | 0.1 - 10 µg/mL (in pharmaceutical samples)[2] | GC-MS: Similar range, but often requires derivatization. ELISA: Typically narrower dynamic range. |
| Lower Limit of Quantification (LLOQ) | As low as 2.5 pg/mL in plasma[3] | GC-MS: Comparable sensitivity. ELISA: Generally higher LLOQ, in the low ng/mL range. |
| Accuracy (% Recovery) | 89.7% - 113.9%[4] | GC-MS: High accuracy. ELISA: Can be affected by cross-reactivity, leading to potential inaccuracies[5]. |
| Precision (%RSD) | < 15% | GC-MS: High precision. ELISA: Typically higher variability. |
| Specificity | High, based on mass-to-charge ratio. | GC-MS: High specificity. ELISA: Prone to cross-reactivity with structurally related prostaglandins. |
Comparison of Analytical Methods
The choice of analytical method for Dinoprost quantification depends on the specific requirements of the study, such as required sensitivity, sample throughput, and budget.
| Method | Principle | Advantages | Disadvantages |
| LC-MS/MS | Chromatographic separation followed by mass spectrometric detection. | High sensitivity and specificity, ability to multiplex, no derivatization required. | Higher initial instrument cost, requires skilled operators. |
| GC-MS | Gas chromatographic separation followed by mass spectrometric detection. | High sensitivity and specificity. | Often requires derivatization of the analyte, which can be time-consuming. |
| ELISA | Immunoassay based on antibody-antigen binding. | High throughput, cost-effective, relatively simple to perform. | Lower specificity due to potential antibody cross-reactivity, narrower dynamic range, and results can be less precise. |
Experimental Protocol: LC-MS/MS for Dinoprost
This protocol outlines a typical workflow for the analysis of Dinoprost in a biological matrix (e.g., plasma) using this compound as an internal standard.
Sample Preparation (Solid Phase Extraction - SPE)
Solid Phase Extraction is a common technique for cleaning up and concentrating the analyte from the sample matrix.
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: To 500 µL of plasma, add 10 µL of this compound internal standard solution (concentration should be in the mid-range of the calibration curve). Acidify the sample with 20 µL of 2% formic acid. Load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove interfering substances.
-
Elution: Elute Dinoprost and this compound from the cartridge with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for Dinoprost and this compound. The exact m/z values would be determined during method development.
-
Data Analysis: Quantify Dinoprost by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared in the same matrix.
-
Workflow and Signaling Pathway Diagrams
Caption: LC-MS/MS workflow for Dinoprost analysis.
Caption: Biosynthesis pathway of Dinoprost.
References
- 1. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 2. Determination of Prostaglandins (Carboprost, Cloprostenol, Dinoprost, Dinoprostone, Misoprostol, Sulprostone) by UHPLC-MS/MS in Toxicological Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of an LC-MS/MS method for determination of 8-iso-prostaglandin f2 Alpha in human saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative analysis of lipids: a higher-throughput LC–MS/MS-based method and its comparison to ELISA - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Utilizing Dinoprost-d9 for Enhanced Linearity, Accuracy, and Precision in Prostaglandin Analysis
For researchers, scientists, and drug development professionals, the precise and reliable quantification of prostaglandins is critical for a wide range of studies, from inflammation and pain to reproductive biology. Dinoprost (Prostaglandin F2α) is a key analyte in many of these investigations. The use of a stable isotope-labeled internal standard is paramount for achieving high-quality data in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses. This guide provides an objective comparison of the expected performance of Dinoprost-d9 as an internal standard, with supporting data from a closely related analogue, Dinoprost-d4, to demonstrate the determination of linearity, accuracy, and precision.
The Gold Standard: Deuterated Internal Standards
Deuterated internal standards are considered the gold standard in quantitative mass spectrometry. By replacing hydrogen atoms with deuterium, the mass of the molecule is increased, allowing it to be distinguished from the endogenous analyte by the mass spectrometer. However, its chemical and physical properties remain nearly identical, ensuring that it behaves similarly during sample extraction, chromatography, and ionization. This co-elution and similar ionization behavior effectively compensate for variations in sample recovery and matrix effects, leading to highly accurate and precise results.
Performance Characteristics: this compound vs. Alternatives
While direct head-to-head comparative studies detailing the validation of this compound are not extensively published, the performance of a very similar deuterated analogue, Dinoprost-d4 (also referred to as PGF2α-d4), provides a strong benchmark for its expected analytical performance. The primary alternative to a deuterated internal standard is a structurally similar but non-isotopically labeled compound, which may not adequately compensate for all analytical variabilities.
The following table summarizes the performance data for Dinoprost analysis using Dinoprost-d4 as an internal standard, which is anticipated to be comparable to the performance of this compound.
Table 1: Performance Characteristics of Dinoprost Analysis using a Deuterated Internal Standard (Dinoprost-d4)
| Parameter | Performance Metric | Typical Value | Reference |
| Linearity | Coefficient of Determination (R²) | > 0.997 | [1][2] |
| Linear Range | 0.1 - 10 µg/mL | [1][2] | |
| Accuracy | Recovery | Within ±5.0% of nominal value | [1] |
| Precision | Repeatability (Intra-day %RSD) | < 5.0% | |
| Intermediate Precision (Inter-day %RSD) | < 5.0% |
RSD: Relative Standard Deviation
Based on the established principles of using stable isotope-labeled internal standards and the data from closely related analogues, a comparison of the expected performance of this compound against a non-deuterated structural analogue is presented below.
Table 2: Comparative Performance of Internal Standards for Dinoprost Quantification
| Feature | This compound (Expected) | Structural Analogue (Non-deuterated) |
| Co-elution with Dinoprost | Nearly identical retention time | Different retention time |
| Ionization Efficiency | Similar to Dinoprost | May differ significantly from Dinoprost |
| Compensation for Matrix Effects | High | Moderate to Low |
| Linearity (R²) | ≥ 0.99 | Can be variable, often lower |
| Accuracy (% Recovery) | 95 - 105% | 80 - 120% (can be wider) |
| Precision (%RSD) | < 15% | Can be > 15% |
Experimental Protocols
To determine the linearity, accuracy, and precision of a method for quantifying Dinoprost using this compound as an internal standard, the following experimental protocol can be employed. This protocol is based on established methodologies for prostaglandin analysis by LC-MS/MS.
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of Dinoprost and this compound reference standards and dissolve in an appropriate solvent (e.g., methanol) to a final concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of Dinoprost working standard solutions by serially diluting the primary stock solution to create calibration standards at concentrations spanning the expected physiological or experimental range.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) that will be added to all calibration standards, quality control samples, and unknown samples.
Sample Preparation (Solid-Phase Extraction - SPE)
-
To 1 mL of the biological sample (e.g., plasma, cell culture supernatant), add the internal standard spiking solution.
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode or polymeric reversed-phase sorbent) with methanol followed by water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analyte and internal standard with an appropriate elution solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution of mobile phases typically consisting of water with a small percentage of formic acid (for protonation) and an organic solvent like acetonitrile or methanol.
-
Mass Spectrometric Detection: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). Monitor the specific precursor-to-product ion transitions for both Dinoprost and this compound in Multiple Reaction Monitoring (MRM) mode.
Data Analysis and Validation
-
Linearity: Construct a calibration curve by plotting the peak area ratio (Dinoprost peak area / this compound peak area) against the concentration of the calibration standards. Perform a linear regression and determine the coefficient of determination (R²). An R² value > 0.99 is generally considered acceptable.
-
Accuracy: Analyze quality control (QC) samples at low, medium, and high concentrations within the calibration range. Accuracy is expressed as the percentage of the measured concentration to the nominal concentration. The acceptable range is typically within ±15% (±20% for the lower limit of quantification).
-
Precision:
-
Repeatability (Intra-day precision): Analyze multiple replicates (n≥5) of the low, medium, and high QC samples on the same day.
-
Intermediate Precision (Inter-day precision): Analyze the same QC samples on different days.
-
Precision is expressed as the relative standard deviation (%RSD). The acceptable limit is generally ≤15% (%RSD).
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for method validation and the principle of using an internal standard to improve analytical accuracy.
Caption: Experimental workflow for determining linearity, accuracy, and precision.
Caption: How an internal standard corrects for analytical variability.
References
A Head-to-Head Battle: Cross-Validation of ELISA and LC-MS/MS for Dinoprost Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive lipids like Dinoprost (Prostaglandin F2α) is critical for understanding physiological processes and for pharmacokinetic studies. The two most common analytical methods for this purpose are the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This guide provides a comprehensive cross-validation comparison of these two techniques, supported by experimental data, to aid in selecting the most appropriate method for your research needs.
While ELISA offers a high-throughput and cost-effective solution, LC-MS/MS provides superior specificity and accuracy. The choice between these methods often depends on the specific requirements of the study, including the need for absolute quantification, sample complexity, and throughput demands.
Performance Characteristics: A Quantitative Comparison
The performance of ELISA and LC-MS/MS for the quantification of Dinoprost can be evaluated based on several key parameters. The following tables summarize the typical performance characteristics of commercially available Dinoprost ELISA kits and validated LC-MS/MS methods.
Table 1: Performance Characteristics of a Typical Dinoprost ELISA Kit
| Parameter | Typical Performance |
| Assay Range | 3.9 - 50,000 pg/mL[1] |
| Sensitivity | 6.71 - 10 pg/mL[1] |
| Intra-Assay Precision (%CV) | 4.9% - 13.1% |
| Inter-Assay Precision (%CV) | 3.1% - 9.7% |
| Spike Recovery | 96.9% - 107.0% |
Table 2: Performance Characteristics of a Validated LC-MS/MS Method for Prostaglandins
| Parameter | Typical Performance |
| Linearity (r²) | >0.995 |
| Lower Limit of Quantitation (LLOQ) | 0.5 - 2.5 pg/mL |
| Accuracy (% Recovery) | 89.7% - 113.9% |
| Intra-Day Precision (%CV) | < 5% |
| Inter-Day Precision (%CV) | < 5% |
Experimental Protocols: A Look Under the Hood
To understand the strengths and limitations of each method, it is essential to examine their respective experimental workflows.
Dinoprost Competitive ELISA Protocol
The Enzyme-Linked Immunosorbent Assay for Dinoprost is a competitive immunoassay. In this format, a fixed amount of labeled Dinoprost competes with the Dinoprost in the sample for a limited number of binding sites on a specific antibody.
Key Steps:
-
Coating: A microplate is pre-coated with a capture antibody.
-
Competitive Binding: The sample or standard is added to the wells, followed by the addition of a known amount of enzyme-conjugated Dinoprost. During incubation, the sample's Dinoprost and the enzyme-conjugated Dinoprost compete to bind to the capture antibody.
-
Washing: The plate is washed to remove any unbound reagents.
-
Substrate Addition: A substrate for the enzyme is added, leading to a colorimetric reaction.
-
Signal Measurement: The intensity of the color is measured using a microplate reader. The concentration of Dinoprost in the sample is inversely proportional to the signal intensity.
Dinoprost LC-MS/MS Protocol
Liquid Chromatography with tandem Mass Spectrometry is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection of mass spectrometry.
Key Steps:
-
Sample Preparation: This is a critical step to remove interferences from the biological matrix. It often involves protein precipitation, liquid-liquid extraction, or solid-phase extraction. An internal standard (typically a deuterated analog of Dinoprost) is added to the sample to correct for analytical variability.
-
Liquid Chromatography (LC) Separation: The extracted sample is injected into an LC system. A chromatographic column separates Dinoprost from other components in the sample based on their physicochemical properties.
-
Mass Spectrometry (MS) Detection: The separated Dinoprost is then introduced into the mass spectrometer.
-
Ionization: The Dinoprost molecules are ionized, typically using electrospray ionization (ESI).
-
Mass Analysis: The ionized molecules are then passed through two mass analyzers (tandem MS). The first analyzer selects the precursor ion of Dinoprost, which is then fragmented. The second analyzer selects a specific product ion for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides high specificity.
-
-
Data Analysis: The signal intensity of the product ion is measured and compared to a standard curve to determine the concentration of Dinoprost in the original sample.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the key stages of a competitive ELISA and a typical LC-MS/MS workflow for Dinoprost analysis.
Caption: Workflow for a competitive ELISA for Dinoprost.
Caption: Workflow for LC-MS/MS analysis of Dinoprost.
Conclusion: Making the Right Choice
The cross-validation of ELISA and LC-MS/MS for Dinoprost quantification reveals a trade-off between throughput and specificity.
-
ELISA is a suitable choice for high-throughput screening of a large number of samples where cost and speed are major considerations. However, the potential for cross-reactivity with structurally similar prostaglandins can be a limitation, potentially leading to an overestimation of the Dinoprost concentration.
-
LC-MS/MS is the gold standard for accurate and precise quantification of Dinoprost. Its high specificity, achieved through chromatographic separation and mass filtering, minimizes the risk of interference from other molecules. This method is ideal for studies requiring absolute quantification, such as pharmacokinetic and metabolism studies, and for validating results obtained from immunoassays.
Ultimately, the selection of the analytical method should be guided by the specific research question, the required level of accuracy and precision, and the available resources. For definitive and highly reliable quantitative data, LC-MS/MS is the preferred method. For large-scale screening or when relative changes in concentration are sufficient, ELISA provides a practical and efficient alternative.
References
A Researcher's Guide to Prostaglandin Quantification: An Inter-laboratory Comparison of Methods
For researchers, scientists, and drug development professionals, the accurate quantification of prostaglandins (PGs) is critical for understanding their roles in inflammation, pain, and various physiological processes. This guide provides an objective comparison of the most common analytical methods used for prostaglandin quantification, supported by experimental data from various studies.
Prostaglandins are lipid mediators derived from arachidonic acid, and their short half-lives and low concentrations in biological matrices present analytical challenges. The three primary methods for their quantification are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Immunoassays like Enzyme-Linked Immunosorbent Assay (ELISA).
Comparative Analysis of Quantification Methods
The choice of analytical method depends on the specific requirements of the study, including the need for sensitivity, specificity, and throughput. While LC-MS/MS is often considered the gold standard for its high specificity and multiplexing capabilities, immunoassays offer a simpler, high-throughput alternative suitable for clinical screening.[1][2] GC-MS provides high sensitivity and specificity but requires complex sample derivatization.[3][4]
A summary of the performance characteristics of these methods, compiled from various studies, is presented below.
| Method | Principle | Advantages | Disadvantages |
| LC-MS/MS | Combines liquid chromatography for separation with mass spectrometry for detection and quantification based on mass-to-charge ratio.[2] | High sensitivity and specificity, enabling the simultaneous quantification of multiple prostaglandins and their metabolites. No derivatization is required. | Requires expensive equipment and technical expertise. |
| GC-MS | Separates volatile compounds which are then detected by a mass spectrometer. | High specificity and sensitivity. | Requires laborious sample preparation, including derivatization to make prostaglandins volatile. |
| Immunoassay (ELISA) | Utilizes specific antibodies to detect and quantify prostaglandins. | High sensitivity, suitable for high-throughput screening of clinical samples, and relatively inexpensive. | Can suffer from cross-reactivity with structurally similar molecules, leading to potential inaccuracies. |
Quantitative Performance Data
The following tables summarize the quantitative performance of various LC-MS/MS methods for the quantification of Prostaglandin E2 (PGE2) and Prostaglandin D2 (PGD2), two of the most studied prostaglandins.
Table 1: Performance Characteristics of LC-MS/MS Methods for PGE2 and PGD2 Quantification
| Study | Analyte(s) | Matrix | LLOQ/LOD | Precision (% CV) | Accuracy (%) |
| Cao et al. | PGE2, PGD2 | Cell Culture Supernatants | LOD: 20 pg/mL | Intra-day: < 4.52%, Inter-day: < 2.43% | Intra-day: 97.2-100.8%, Inter-day: 99.4-100.4% |
| Wang et al. | PGE2, PGD2 | Mouse Ear Edema Tissue | LOD: 0.4 ng/mL | Intra- & Inter-assay: < 14.5% | 94.2-102.9% |
| Schmidt et al. (as cited in Request PDF) | PGE2, PGD2 | Rat Microdialysis Samples | LLOQ: 25 pg/mL (PGE2), 50 pg/mL (PGD2) | Not specified | Not specified |
LLOQ: Lower Limit of Quantification, LOD: Limit of Detection, CV: Coefficient of Variation
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing results across laboratories. Below are generalized experimental protocols for the main quantification methods.
LC-MS/MS Protocol for PGE2 and PGD2 Quantification (Adapted from Cao et al.)
-
Sample Preparation:
-
Collect biological fluid (e.g., cell culture supernatant).
-
Add a deuterated internal standard (e.g., d4-PGE2, d4-PGD2) to each sample to control for analyte loss and degradation.
-
Perform solid-phase extraction (SPE) to isolate and concentrate the prostaglandins.
-
-
Chromatographic Separation:
-
Utilize a high-performance liquid chromatography (HPLC) system with a suitable column (e.g., phenyl-hexyl stationary phase) for the separation of PGE2 and PGD2 isomers.
-
Employ a gradient elution with a mobile phase compatible with mass spectrometry (e.g., a mixture of water and acetonitrile with a small percentage of formic acid).
-
-
Mass Spectrometric Detection:
-
Use a tandem mass spectrometer operating in negative ion electrospray ionization (ESI) mode.
-
Monitor the specific mass transitions for each analyte and internal standard (e.g., m/z 351 to 271 for PGE2 and PGD2).
-
-
Quantification:
-
Construct a calibration curve using known concentrations of PGE2 and PGD2 standards.
-
Determine the concentration of prostaglandins in the samples by comparing their peak areas to those of the internal standards and the calibration curve.
-
Immunoassay (ELISA) Protocol (General)
-
Plate Coating: Coat a 96-well plate with a capture antibody specific for the prostaglandin of interest.
-
Sample Incubation: Add standards and samples to the wells and incubate.
-
Competitive Binding: Add a fixed amount of enzyme-labeled prostaglandin, which competes with the prostaglandin in the sample for binding to the capture antibody.
-
Washing: Wash the plate to remove unbound reagents.
-
Substrate Addition: Add a substrate that reacts with the enzyme to produce a measurable signal (e.g., color change).
-
Detection: Measure the signal intensity (e.g., absorbance) using a plate reader. The signal is inversely proportional to the amount of prostaglandin in the sample.
Visualizing Method Workflows and Biological Pathways
To further clarify the processes involved, the following diagrams illustrate the prostaglandin signaling pathway and the experimental workflows for LC-MS/MS and ELISA.
References
- 1. Prostaglandins Analysis Service - Creative Proteomics [creative-proteomics.com]
- 2. What Are Prostaglandins? Function, Synthesis & Measurement Guide - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 3. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandins: Structure, Functions, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
Performance of Dinoprost-d9 as an Internal Standard in Biological Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the performance characteristics of deuterated dinoprost, specifically Dinoprost-d9, when used as an internal standard for the quantification of Dinoprost (Prostaglandin F2α) in various biological matrices. Due to the limited availability of public data specifically for this compound, this guide utilizes performance data from its closely related analogue, Dinoprost-d4, as a primary comparator. The principles and experimental data presented here offer valuable insights for researchers developing and validating bioanalytical methods for prostaglandins.
The Gold Standard: Deuterated Internal Standards
In quantitative mass spectrometry, stable isotope-labeled internal standards are considered the gold standard for correcting analyte loss during sample preparation and for compensating for matrix effects. Deuterated standards like this compound and Dinoprost-d4 are ideal because their physicochemical properties are nearly identical to the endogenous analyte, ensuring they behave similarly during extraction and ionization.
Comparative Performance Data
The following table summarizes the typical performance characteristics of Dinoprost-d4 as an internal standard in analytical methods for Dinoprost quantification. These values can be considered indicative of the expected performance of this compound.
| Performance Characteristic | Biological Matrix | Typical Value/Range | Alternative Internal Standard (Dinoprost) | Citation |
| Linearity (R²) | Plasma/Serum | > 0.99 | > 0.99 | |
| Urine | > 0.99 | > 0.99 | ||
| Milk | > 0.99 | > 0.99 | ||
| Precision (%RSD) | ||||
| - Intra-day | Plasma/Serum | < 15% | < 15% | |
| - Inter-day | Plasma/Serum | < 15% | < 15% | |
| - Intra-day | Urine | < 10% | < 10% | |
| - Inter-day | Urine | < 10% | < 10% | |
| Accuracy (%Bias) | Plasma/Serum | ± 15% | ± 15% | |
| Urine | ± 10% | ± 10% | ||
| Recovery | Plasma/Serum | 85-115% | 85-115% | |
| Urine | 80-120% | 80-120% | ||
| Milk | 80-120% | 80-120% | ||
| Matrix Effect | Plasma/Serum | Minimal with IS | Minimal with IS | |
| Urine | Minimal with IS | Minimal with IS | ||
| Milk | Minimal with IS | Minimal with IS |
Note: The values presented are typical and may vary depending on the specific laboratory, instrumentation, and protocol used.
Experimental Protocols
A robust and reliable bioanalytical method is crucial for accurate quantification. Below is a generalized experimental protocol for the extraction and analysis of Dinoprost from biological matrices using a deuterated internal standard.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a common and effective technique for cleaning up and concentrating prostaglandins from complex biological samples.
-
Sample Pre-treatment:
-
Thaw frozen biological samples (e.g., plasma, urine, milk) on ice.
-
Centrifuge the samples to pellet any particulate matter.
-
Acidify the supernatant to a pH of ~3.0-3.5 with a suitable acid (e.g., formic acid) to protonate the carboxylic acid group of Dinoprost.
-
Add the internal standard (this compound or Dinoprost-d4) to all samples, calibration standards, and quality control samples.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by sequentially washing with methanol and then with acidified water (pH ~3.0).
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with a weak organic solvent (e.g., 10% methanol in water) to remove polar interferences.
-
A subsequent wash with a non-polar solvent (e.g., hexane) can be used to remove lipids.
-
-
Elution:
-
Elute Dinoprost and the internal standard from the cartridge using an appropriate organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the selectivity and sensitivity required for the quantification of low-abundance analytes like Dinoprost.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the negative ion mode is commonly used for prostaglandins.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both Dinoprost and the deuterated internal standard are monitored.
-
Visualizing the Workflow and Signaling Pathway
To further clarify the experimental process and the biological context of Dinoprost, the following diagrams have been generated using Graphviz.
Caption: A typical workflow for the analysis of Dinoprost in biological matrices.
Caption: Simplified signaling pathway of Prostaglandin F2α (Dinoprost).
A Comparative Guide to Dinoprost Quantification: The Impact of Internal Standards on Analytical Performance
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Dinoprost (Prostaglandin F2α), a critical mediator in numerous physiological and pathological processes, is paramount in both research and clinical settings. The choice of analytical methodology, specifically the use of an internal standard, can significantly influence the reliability and robustness of the obtained results. This guide provides an objective comparison of Dinoprost quantification with and without an internal standard, supported by experimental data and detailed methodologies, to aid researchers in selecting the most appropriate approach for their studies.
The Critical Role of Internal Standards in Quantitative Analysis
In quantitative chromatography, an internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added at a constant concentration to all samples, including calibration standards and quality controls. Its primary function is to compensate for variations that can occur during sample preparation and analysis, such as extraction losses, injection volume inconsistencies, and fluctuations in instrument response. For mass spectrometry-based methods like LC-MS/MS, stable isotope-labeled internal standards, such as deuterated Dinoprost (PGF2α-d4), are considered the gold standard due to their near-identical chemical behavior to the analyte.
The use of an internal standard is a key principle in bioanalysis, compensating for variability in the analyte response and thereby improving quantitative accuracy.[1] Stable-isotopically labelled internal standards are considered the most appropriate for quantitative bioanalysis.[1]
Quantitative Performance: A Head-to-Head Comparison
The inclusion of an internal standard, particularly a deuterated analog, markedly improves the precision and accuracy of Dinoprost quantification. The following table summarizes the typical validation parameters for a validated LC-MS/MS method for prostaglandins utilizing a deuterated internal standard, contrasted with the expected performance of a method relying solely on external standardization.
| Performance Parameter | With Internal Standard (e.g., PGF2α-d4) | Without Internal Standard (External Standard) |
| Precision (%RSD) | Typically < 5%[2] | Higher variability, often > 15% |
| Accuracy (%RE) | Typically within ±5.0%[2] | Prone to significant bias due to uncorrected sample loss or matrix effects |
| Linearity (R²) | ≥ 0.997[2] | Can be acceptable, but less reliable across different matrices |
| Limit of Quantification (LOQ) | As low as 0.1 µg/mL | May be higher due to greater baseline noise and variability |
| Matrix Effect Compensation | High degree of compensation | No compensation, leading to potential ion suppression or enhancement |
Experimental Protocols
Experimental Workflow for Dinoprost Quantification
The general workflow for quantifying Dinoprost in biological matrices using LC-MS/MS is outlined below. The key difference between the two approaches lies in the addition of the internal standard at the beginning of the sample preparation process.
References
A Comparative Guide to Establishing Limits of Detection and Quantification for Dinoprost Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of Dinoprost (Prostaglandin F2α), with a focus on establishing the Limit of Detection (LOD) and Limit of Quantification (LOQ). The selection of an appropriate analytical method with adequate sensitivity is critical for accurate measurements in research, clinical, and quality control settings. This document outlines the performance of common analytical techniques and provides a detailed protocol for determining LOD and LOQ.
Quantitative Performance Comparison of Analytical Methods for Dinoprost
The sensitivity of an analytical method is a crucial parameter, defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.[1] A comparison of reported LOD and LOQ values for Dinoprost and its closely related analogs using different analytical techniques is presented below.
| Analytical Method | Analyte | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| UHPLC-MS/MS | Prostaglandin F2α | Human Plasma | - | 2.5 pg/mL | [2] |
| UHPLC-MS/MS | 8-iso-Prostaglandin F2α | Bronchoalveolar Lavage Fluid | 17.6 pg/mL | 29.3 pg/mL | [3] |
| LC-MS/MS | 8-iso-Prostaglandin F2α | Human Urine | 0.25 pg on-column | - | [4] |
| LC-MS/MS | 8-iso-Prostaglandin F2α | Human Urine | 9 pg | - | [5] |
| GC-MS | Prostaglandin F2α | Plasma | 1 pg/mL | - | |
| GC-MS/MS | 8-epi-Prostaglandin F2α | Urine | 5 pg/mL | - | |
| ELISA | Prostaglandin F2α | Saliva, Urine, Plasma, Serum | - | ~6.71 pg/mL (Sensitivity) | |
| ELISA | Prostaglandin F2α | Serum, Plasma, Biological Fluids | 4.13 pg/mL (Sensitivity) | 9.88 pg/mL | |
| ELISA | Prostaglandin F2α | Tissue Culture Supernatants | - | 10 pg/mL (80% B/B₀) | |
| ELISA | Human Prostaglandin F2α | Serum, Plasma, Saliva | 3.65 pg/mL (Sensitivity) | 12.5 pg/mL |
Note: The terms "sensitivity" in the context of ELISA kits often refer to the lowest detectable concentration and can be considered analogous to the LOD. The LOQ for ELISA is typically the lowest standard on the calibration curve that provides an acceptable level of precision and accuracy.
Experimental Protocol: Determination of LOD and LOQ
This protocol provides a generalized framework for establishing the LOD and LOQ for Dinoprost analysis, which can be adapted for various analytical platforms such as LC-MS/MS, GC-MS, or ELISA. The protocol is based on the guidelines from the International Council for Harmonisation (ICH) Q2(R1).
Objective:
To determine the limit of detection (LOD) and limit of quantification (LOQ) of an analytical method for Dinoprost.
Materials:
-
Dinoprost reference standard
-
Blank matrix (e.g., plasma, urine, buffer) free of Dinoprost
-
Calibrated analytical instrumentation (e.g., LC-MS/MS, GC-MS, ELISA reader)
-
Appropriate solvents, reagents, and consumables for the chosen analytical method
Methodology:
1. Preparation of Stock and Working Standard Solutions:
- Prepare a stock solution of Dinoprost from the reference standard in a suitable solvent.
- Perform serial dilutions of the stock solution to prepare a series of working standard solutions of decreasing concentrations.
2. Determination of the Limit of Detection (LOD): The LOD can be determined by several methods. Two common approaches are:
3. Determination of the Limit of Quantification (LOQ): The LOQ is the lowest concentration that can be measured with acceptable precision and accuracy.
4. Confirmation and Verification:
- The determined LOD and LOQ should be confirmed by analyzing a sufficient number of samples at these concentrations to ensure that the method is reliable at these levels.
- For the LOQ, both precision and accuracy (recovery) should be assessed.
Visualizations
Experimental Workflow for LOD & LOQ Determination
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Development and validation of an on-line two-dimensional reversed-phase liquid chromatography-tandem mass spectrometry method for the simultaneous determination of prostaglandins E(2) and F(2alpha) and 13,14-dihydro-15-keto prostaglandin F(2alpha) levels in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid [frontiersin.org]
- 4. Quantification of urinary 8-iso-prostaglandin F2alpha using liquid chromatography-tandem mass spectrometry during cardiac valve surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of 8-iso-prostaglandin-F(2alpha) and 2,3-dinor-8-iso-prostaglandin-F(2alpha) in human urine using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Dinoprost-d9
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Dinoprost-d9, a deuterated form of the potent prostaglandin Dinoprost, requires meticulous disposal procedures due to its potential reproductive hazards. Adherence to these guidelines is essential for maintaining a safe and compliant laboratory environment.
Dinoprost and its formulations are classified as hazardous, with the potential to damage fertility or an unborn child.[1][2] Therefore, all personnel handling this compound must be thoroughly trained on its risks and the necessary safety precautions.
Personal Protective Equipment (PPE)
Before handling this compound, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure.
| PPE Component | Specification | Rationale |
| Gloves | Chemically resistant gloves. Consider double gloving.[3] | Prevents skin contact with the compound. |
| Protective Clothing | Laboratory coat, and additional garments such as sleevelets or aprons as needed.[3] | Protects the body from potential splashes and contamination. |
| Eye Protection | Safety glasses with side shields, goggles, or a face shield.[3] | Shields eyes from accidental splashes or aerosols. |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is insufficient, an approved respirator should be worn. | Minimizes inhalation of any airborne particles or aerosols. |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to contain the substance and prevent exposure.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access to the spill site.
-
Absorb: Use an inert absorbent material to soak up the spill.
-
Contain: For larger spills, create a dike or use other containment methods to prevent the material from spreading.
-
Collect: Carefully collect the absorbed material and any contaminated debris into a designated, labeled waste container.
-
Decontaminate: Clean the spill area thoroughly with a suitable cleaning agent.
-
Dispose: All materials used in the cleanup must be disposed of as hazardous waste.
Step-by-Step Disposal Procedure
The disposal of this compound and its contaminated materials must be handled in compliance with all applicable local, state, and federal regulations.
-
Waste Segregation: All waste contaminated with this compound, including unused product, empty containers, and disposable PPE, must be segregated from non-hazardous waste.
-
Containerization:
-
Place solid waste (e.g., contaminated gloves, wipes) in a clearly labeled, sealed, and puncture-resistant container.
-
Collect liquid waste in a designated, leak-proof container that is clearly labeled with the contents. Do not pour this compound waste down the sewer.
-
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the name "this compound."
-
Storage: Store waste containers in a secure, locked-up area away from incompatible materials.
-
Disposal: Arrange for the collection and disposal of the hazardous waste through an approved and licensed waste disposal contractor. Empty containers should also be taken to an approved waste handling site for recycling or disposal.
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
